molecular formula C12H7BrN2O2S2 B1668461 CFM-1

CFM-1

Numéro de catalogue: B1668461
Poids moléculaire: 355.2 g/mol
Clé InChI: LOVNGMHIRITVRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CFM-1 is an antagonist of anaphase-promoting complex (APC)-2 and cell cycle and apoptosis regulatory protein (CARP)-1 interaction.

Propriétés

Formule moléculaire

C12H7BrN2O2S2

Poids moléculaire

355.2 g/mol

Nom IUPAC

5-bromo-3-(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)-7-methylindol-2-one

InChI

InChI=1S/C12H7BrN2O2S2/c1-4-2-5(13)3-6-7(10(16)14-8(4)6)9-11(17)15-12(18)19-9/h2-3,17H,1H3,(H,15,18)

Clé InChI

LOVNGMHIRITVRG-UHFFFAOYSA-N

SMILES isomérique

CC1=CC(=CC\2=C1NC(=O)/C2=C\3/C(=O)NC(=S)S3)Br

SMILES canonique

CC1=CC(=CC2=C1NC(=O)C2=C3C(=O)NC(=S)S3)Br

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CFM-1;  CFM 1;  CFM1; 

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Orlistat as a Dual Modulator of Fatty Acid Synthase and Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a well-established anti-obesity therapeutic, is gaining significant attention in oncology for its potent anti-tumor activities. Beyond its recognized role as a lipase inhibitor, Orlistat functions as a formidable inhibitor of Fatty Acid Synthase (FASN), a key enzyme upregulated in many cancers. This inhibition triggers a cascade of cellular events culminating in apoptosis. Emerging evidence suggests a multi-faceted mechanism of action that involves not only the disruption of cancer cell metabolism but also the modulation of critical apoptotic signaling pathways. This technical guide provides a comprehensive overview of Orlistat's core mechanism of action, focusing on its role as a FASN inhibitor and its interplay with apoptotic signaling cascades, including pathways involving death receptors and mitogen-activated protein kinases (MAPKs).

Introduction: Orlistat as a Pleiotropic Anti-Cancer Agent

Orlistat (tetrahydrolipstatin) is a potent and irreversible inhibitor of gastric and pancreatic lipases, which has been widely used for the management of obesity.[1] However, a growing body of research has unveiled its significant anti-neoplastic properties, positioning it as a repurposed drug candidate for cancer therapy.[2] The primary anti-cancer mechanism of Orlistat is attributed to its inhibition of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis, which is markedly overexpressed in various cancer types and is associated with poor prognosis.[3][4] Inhibition of FASN by Orlistat disrupts the production of essential lipids required for membrane synthesis, energy storage, and signaling, ultimately leading to cancer cell death.[2] This guide delves into the intricate molecular mechanisms through which Orlistat exerts its apoptotic effects, providing a detailed resource for researchers in drug development and cancer biology.

Fatty Acid Synthase (FASN) Inhibition by Orlistat

FASN is a multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, the upregulation of FASN provides a continuous supply of fatty acids necessary for rapid cell proliferation and survival.[4]

Mechanism of FASN Inhibition: Orlistat acts as an irreversible inhibitor of the thioesterase domain of FASN.[5] It forms a covalent bond with the active site serine residue of the thioesterase domain, thereby preventing the release of newly synthesized fatty acids from the FASN complex.[3] This irreversible binding leads to a complete shutdown of FASN activity.[3]

Quantitative Data on FASN Inhibition

The inhibitory potency of Orlistat against FASN has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a FASN inhibitor.

Cell LineCancer TypeFASN Inhibition DataReference
H441Non-small cell lung carcinoma73 ± 6% inhibition at 30 µM for 24h[5]
H1975Non-small cell lung carcinoma76 ± 7% inhibition at 30 µM for 24h[5]

Induction of Apoptosis via Multiple Signaling Pathways

The inhibition of FASN by Orlistat triggers a cascade of events that converge on the induction of apoptosis. The proposed mechanisms are multifaceted and can be broadly categorized into metabolic stress-induced apoptosis and modulation of specific signaling pathways.

Activation of Caspase-Dependent Apoptosis

A hallmark of Orlistat-induced cell death is the activation of the caspase cascade. Studies have shown that Orlistat treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and effector caspases, such as caspase-3.[2][6] This indicates the involvement of the intrinsic apoptotic pathway.

Modulation of Death Receptor and MAPK Signaling Pathways

While direct activation of the Fas receptor by Orlistat is not explicitly documented, evidence points to the involvement of death receptor-mediated and MAPK signaling pathways in its pro-apoptotic effects.

  • TRAIL Pathway Sensitization: Orlistat has been shown to enhance the sensitivity of hormone-refractory prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a death ligand similar to FasL. This sensitization is achieved by upregulating the expression of the TRAIL receptor DR5, leading to increased apoptosis.[7]

  • MAPK Pathway Inactivation: In pancreatic neuroendocrine tumors, Orlistat has been found to induce ferroptosis and inhibit tumor progression by inactivating the MAPK pathway. Specifically, a reduction in the phosphorylation of ERK, a key component of the MAPK pathway, was observed.[4] While this study focused on ferroptosis, the modulation of the MAPK pathway is significant as it often cross-talks with apoptotic signaling. The broader MAPK family includes JNK and p38, which are critical mediators of stress-induced apoptosis.

The following diagram illustrates the proposed signaling pathways involved in Orlistat-induced apoptosis.

Orlistat_Mechanism Orlistat Orlistat FASN FASN (Thioesterase Domain) Orlistat->FASN Inhibits DR5 TRAIL Receptor (DR5) Upregulation Orlistat->DR5 Upregulates MAPK_Pathway MAPK Pathway (ERK) Orlistat->MAPK_Pathway Inactivates Malonyl_CoA Malonyl-CoA Accumulation Metabolic_Stress Metabolic Stress Malonyl_CoA->Metabolic_Stress Caspase_9 Caspase-9 Activation Metabolic_Stress->Caspase_9 TRAIL_Pathway TRAIL Pathway Sensitization DR5->TRAIL_Pathway Caspase_3 Caspase-3 Activation TRAIL_Pathway->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed signaling pathways of Orlistat-induced apoptosis.
Quantitative Data on Apoptosis Induction

The pro-apoptotic effect of Orlistat has been quantified in various cancer cell lines using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Cell LineCancer TypeTreatment ConditionsApoptotic Cell Population (%)Reference
HT-29Colorectal CarcinomaVaries (in vivo study)Triggers apoptosis through caspase-3 activation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

FASN Activity Assay

This protocol is adapted from a high-resolution mass spectrometry-based assay.[8]

Objective: To measure the enzymatic activity of FASN in vitro.

Materials:

  • Purified FASN enzyme

  • 100 mM Potassium phosphate buffer (pH 6.5)

  • 2 mM EDTA

  • 300 µg/mL fatty acid-free BSA

  • 10 mM Cysteine

  • 200 µM NADPH

  • 50 µM Acetyl-CoA

  • 80 µM Malonyl-CoA (or ¹³C₃-malonyl-CoA for MS-based detection)

  • Orlistat (or other inhibitors)

  • Spectrophotometer or Mass Spectrometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, BSA, cysteine, and NADPH.

  • Add the purified FASN enzyme to the reaction mixture.

  • To initiate the reaction, add acetyl-CoA and malonyl-CoA.

  • For inhibitor studies, pre-incubate the enzyme with Orlistat for a specified time before adding the substrates.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to FASN activity.

  • Alternatively, for MS-based methods, use ¹³C₃-malonyl-CoA and quantify the production of ¹³C-labeled fatty acids.

FASN_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, EDTA, BSA, Cysteine, NADPH) Add_FASN Add Purified FASN Prepare_Mixture->Add_FASN Add_Inhibitor Add Orlistat (optional) Add_FASN->Add_Inhibitor Initiate_Reaction Add Acetyl-CoA & Malonyl-CoA Add_Inhibitor->Initiate_Reaction Measure_Activity Measure NADPH consumption (A340nm) or Labeled product formation (MS) Initiate_Reaction->Measure_Activity

Workflow for FASN activity assay.
Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.[9][10][11]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Orlistat

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of Orlistat for the desired time. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing detached apoptotic cells) and then trypsinize the adherent cells. Combine both fractions.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Add 5 µL of PI or 7-AAD.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow Cell_Treatment Treat Cells with Orlistat Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain_AnnexinV Stain with Annexin V-FITC Resuspend->Stain_AnnexinV Stain_PI Stain with PI/7-AAD Stain_AnnexinV->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry

Workflow for Annexin V/PI apoptosis assay.
Western Blot for Phosphorylated Proteins (e.g., p-JNK, p-ERK)

This protocol outlines the general steps for detecting phosphorylated signaling proteins.[12][13]

Objective: To detect the phosphorylation status of specific proteins in a signaling pathway.

Materials:

  • Cancer cell lines

  • Orlistat

  • JNK activator (e.g., Anisomycin) or other relevant stimulus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Orlistat and/or a specific pathway activator.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein and/or a loading control like GAPDH or β-actin.

Western_Blot_Workflow Cell_Lysis Cell Lysis (with phosphatase inhibitors) Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-JNK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Reprobing Strip and Reprobe (Total JNK, Loading Control) Detection->Reprobing

Workflow for Western Blotting of phosphorylated proteins.

Conclusion and Future Directions

Orlistat's mechanism of action as an anti-cancer agent is complex and involves a dual impact on cancer cell metabolism and survival signaling. Its primary action of irreversible FASN inhibition leads to a cascade of events that ultimately promote apoptosis. While the direct link to the Fas/ASK1/JNK pathway requires further elucidation, the existing evidence strongly supports its role in modulating death receptor and MAPK signaling. The ability of Orlistat to sensitize cancer cells to other apoptotic stimuli, such as TRAIL, opens up possibilities for combination therapies.

Future research should focus on:

  • Elucidating the precise molecular links between Orlistat-induced FASN inhibition and the activation of specific components of the ASK1-JNK/p38 MAPK pathway.

  • Investigating the potential of Orlistat to directly or indirectly modulate the Fas/FasL signaling axis.

  • Identifying biomarkers that can predict tumor sensitivity to Orlistat.

  • Exploring synergistic combinations of Orlistat with other targeted therapies or chemotherapeutic agents to enhance anti-tumor efficacy.

This in-depth guide provides a solid foundation for understanding the core mechanism of action of Orlistat and serves as a valuable resource for designing future studies aimed at harnessing its full therapeutic potential in oncology.

References

Unveiling the Target: A Technical Guide to the Biological Action of CFM-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of CFM-1, a small molecule with demonstrated anti-cancer properties. This compound has been identified as a potent antagonist of the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex subunit 2 (APC-2). By disrupting this interaction, this compound triggers a cascade of cellular events leading to cell cycle arrest and apoptosis in cancer cells. This document details the quantitative data supporting this mechanism, the experimental protocols used for its validation, and the key signaling pathways involved.

Core Mechanism: Disruption of the CARP-1/APC-2 Interaction

This compound's primary biological activity stems from its ability to directly interfere with the binding of CARP-1 to APC-2.[1] This interaction is crucial for the normal functioning of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in regulating the cell cycle. By preventing the association of CARP-1 with APC-2, this compound effectively modulates APC/C activity, leading to downstream effects that inhibit cancer cell proliferation.

Quantitative Data Summary

The efficacy of this compound in disrupting the CARP-1/APC-2 interaction and its subsequent effects on cancer cells have been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
EC50 for CARP-1/APC-2 Binding Antagonism 4.1 µMIn vitro binding assay[1]
Effect on Cell Viability SuppressionHuman breast cancer cells[1]
Cell Cycle Effect G2/M ArrestHuman breast cancer cells[1]

Key Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the CARP-1/APC-2 interaction initiates a signaling cascade that ultimately leads to apoptosis. The expression of CARP-1 has been shown to be essential for the apoptotic and inhibitory signaling induced by CFM analogs.[2] Depletion of CARP-1 has been demonstrated to block the growth inhibition of non-small cell lung cancer (NSCLC) cells by CFM-4.16, a CFM analog, further solidifying the central role of CARP-1 in the mechanism of action of this class of compounds.[2]

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound.

CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ubiquitin Ligase Activity CARP1_APC2->APC_C Regulates CellCycle Cell Cycle Progression (G2/M) APC_C->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to (when arrested)

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Target Validation

The identification and validation of the CARP-1/APC-2 interaction as the biological target of this compound involved a series of key experiments. The generalized workflow for such a study is depicted below.

cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_validation Target Validation BindingAssay Protein-Protein Binding Assay (e.g., Co-IP, FRET) ActivityAssay APC/C Ubiquitination Assay BindingAssay->ActivityAssay CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) ActivityAssay->CellViability CellCycleAnalysis Flow Cytometry for Cell Cycle Analysis CellViability->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycleAnalysis->ApoptosisAssay Knockdown CARP-1 Knockdown (siRNA/shRNA) ApoptosisAssay->Knockdown Rescue Rescue Experiments Knockdown->Rescue

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the biological target of this compound.

Co-Immunoprecipitation (Co-IP) to Detect CARP-1/APC-2 Interaction

Objective: To determine if CARP-1 and APC-2 physically interact within cells and if this interaction is disrupted by this compound.

Methodology:

  • Cell Culture and Treatment: Culture human breast cancer cells (e.g., MCF-7) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for CARP-1 (or APC-2) overnight at 4°C with gentle rotation. Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against APC-2 (or CARP-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of co-immunoprecipitated protein in this compound treated samples compared to the control indicates disruption of the interaction.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Seed human breast cancer cells at a low density and allow them to attach overnight. Treat the cells with DMSO or different concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in this compound treated samples is indicative of a G2/M arrest.

Conclusion

This compound represents a promising class of anti-cancer compounds that function by specifically targeting the CARP-1/APC-2 protein-protein interaction. This targeted disruption leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics. The detailed understanding of its mechanism of action is crucial for designing future studies and ultimately for the clinical translation of this novel therapeutic strategy.

References

In-Depth Technical Guide: Probing the CFM-1 and CARP-1/APC-2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the CARP-1 functional mimetic, CFM-1, and the CARP-1/APC-2 protein complex. It includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the CARP-1 signaling axis.

Quantitative Binding Affinity Data

The interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1, also known as CCAR1) and APC-2 (Anaphase-Promoting Complex subunit 2) is a critical node in cell cycle regulation and apoptosis. Small molecule inhibitors, known as CARP-1 Functional Mimetics (CFMs), have been developed to modulate this interaction. The binding affinities of these interactions have been quantified to understand their therapeutic potential.

Interacting MoleculesParameterValueMethodReference
CARP-1 and APC-2Kd (dissociation constant)480 nMFluorescence Polarization Assay[1]
This compound inhibition of CARP-1/APC-2 interactionIC504 µMFluorescence Polarization Assay[2]
CFM-4 inhibition of CARP-1/APC-2 interactionIC501 µMFluorescence Polarization Assay[2]
CFM-5 inhibition of CARP-1/APC-2 interactionIC500.75 µMFluorescence Polarization Assay[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the CARP-1/APC-2 interaction and the inhibitory effects of this compound.

Yeast Two-Hybrid (Y2H) Screening for Protein Interaction

This assay was initially used to identify the interaction between CARP-1 and APC-2.

Objective: To identify proteins that interact with a specific "bait" protein (CARP-1) from a "prey" library (cDNA library).

Methodology:

  • Bait and Prey Vector Construction:

    • The full-length coding sequence of human CARP-1 is cloned into a GAL4 DNA-binding domain vector (pGBKT7) to create the "bait".

    • A human cDNA library is cloned into a GAL4 activation domain vector (pGADT7) to create the "prey" library.

  • Yeast Transformation:

    • The bait plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • The prey library is then transformed into the yeast strain already containing the bait plasmid.

  • Selection and Screening:

    • Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) and containing reporter genes (e.g., LacZ).

    • Only yeast cells containing interacting bait and prey proteins will grow, as the interaction brings the DNA-binding and activation domains of GAL4 together, activating the transcription of reporter genes.

  • Identification of Interacting Partners:

    • Plasmids from positive colonies are isolated.

    • The prey cDNA inserts are sequenced to identify the interacting proteins (in this case, APC-2).

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Confirmation

Co-IP is used to confirm the interaction between CARP-1 and APC-2 within a cellular context.

Objective: To demonstrate that endogenous or overexpressed CARP-1 and APC-2 are part of the same protein complex in cells.

Methodology:

  • Cell Lysis:

    • Cells (e.g., human breast cancer cells or HeLa cells) are harvested and washed with ice-cold PBS.[1]

    • Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and a cocktail of protease and phosphatase inhibitors).

    • The cell lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein mixture is collected.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

    • A specific primary antibody against the "bait" protein (e.g., anti-CARP-1 antibody) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.[1]

    • Protein A/G beads are then added to the lysate-antibody mixture to capture the antibody-protein complex.

  • Washing:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the "prey" protein (e.g., anti-APC-2 antibody) to detect its presence in the immunoprecipitated complex.[1]

Fluorescence Polarization Assay (FPA) for Binding Affinity and Inhibitor Screening

FPA is a quantitative method used to measure the binding affinity (Kd) of CARP-1 and APC-2 and to screen for inhibitors like this compound by determining their IC50 values.[1]

Objective: To measure the direct interaction between purified protein fragments and to quantify the inhibitory effect of small molecules.

Methodology:

  • Reagent Preparation:

    • A fluorescein-labeled peptide corresponding to the APC-2 binding domain of CARP-1 (amino acids 951-980) is synthesized.[3]

    • A purified GST-tagged protein corresponding to the CARP-1 binding domain of APC-2 (amino acids 685-754) is expressed and purified.[3]

    • An assay buffer is prepared (e.g., PBS with 0.01% Triton X-100).[3]

  • Binding Assay (for Kd determination):

    • Increasing concentrations of the GST-APC-2 fragment are incubated with a fixed, low concentration of the fluorescein-labeled CARP-1 peptide in a black microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters. The polarization value increases as the small fluorescent peptide binds to the larger protein.

    • The Kd is calculated by fitting the binding curve data to a one-site binding model.

  • Inhibition Assay (for IC50 determination):

    • A fixed concentration of the GST-APC-2 fragment and the fluorescein-labeled CARP-1 peptide (at concentrations that give a significant polarization signal) are incubated with varying concentrations of the inhibitor (this compound).

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured. The polarization value decreases as the inhibitor displaces the fluorescent peptide from the protein.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the CARP-1/APC-2 interaction.

CARP-1 and APC/C Signaling Pathway

CARP1_APC_Signaling CARP1 CARP-1 (CCAR1) APCC APC/C Complex CARP1->APCC Co-activates Apoptosis Apoptosis CARP1->Apoptosis Promotes APC2 APC-2 APC2->APCC CyclinB1 Cyclin B1 APCC->CyclinB1 Ubiquitination & Degradation Securin Securin APCC->Securin Ubiquitination & Degradation Cdc20 Cdc20 Cdc20->APCC Cdh1 Cdh1 Cdh1->APCC CellCycle Cell Cycle Progression (G2/M Transition) CyclinB1->CellCycle Securin->CellCycle CFM1 This compound CFM1->CARP1 Inhibits interaction with APC-2

Caption: CARP-1 as a co-activator of the APC/C E3 ligase complex, regulating cell cycle and apoptosis.

Co-Immunoprecipitation (Co-IP) Experimental Workflow

CoIP_Workflow Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Clarify Centrifugation (Clarify Lysate) Lysis->Clarify Preclear Pre-clearing (with Protein A/G beads) Clarify->Preclear IP Immunoprecipitation (Add anti-CARP-1 Ab) Preclear->IP Capture Capture Complex (Add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elution (Boil in sample buffer) Wash->Elute Analysis Western Blot Analysis (Probe for APC-2) Elute->Analysis End End: Interaction Confirmed Analysis->End

Caption: Step-by-step workflow for confirming the CARP-1/APC-2 interaction via Co-Immunoprecipitation.

Fluorescence Polarization Assay (FPA) for IC50 Determination

FPA_IC50_Workflow Start Start: Prepare Reagents Reagents 1. Fluorescent CARP-1 peptide 2. Purified APC-2 protein fragment 3. Serial dilutions of this compound Start->Reagents Mix Mix Reagents in Microplate: CARP-1 peptide + APC-2 fragment + this compound Reagents->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot % Inhibition vs. [this compound] Measure->Plot Calculate Calculate IC50 Plot->Calculate End End: Determine this compound Potency Calculate->End

Caption: Workflow for determining the IC50 value of this compound using a Fluorescence Polarization Assay.

References

An In-depth Technical Guide to the CFM-1 Induced G2/M Cell Cycle Arrest Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-1 is a novel small molecule antagonist identified for its ability to disrupt the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1][2][3] This interference with a critical protein-protein interaction triggers a cascade of events culminating in G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells, particularly demonstrated in human breast cancer cell lines.[1][4] This technical guide provides a detailed overview of the this compound induced G2/M arrest pathway, compiling quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development efforts targeting this pathway. The compound referred to as this compound in this guide was identified as CFM-4 in the foundational study by Puliyappadamba et al. (2011).[1]

Core Signaling Pathway

This compound's mechanism of action centers on the disruption of the CARP-1/APC-2 interaction. CARP-1 has been identified as a co-activator of the APC/C, a multi-subunit E3 ubiquitin ligase that plays a crucial role in regulating cell cycle progression.[2][3][4] The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets key cell cycle proteins for proteasomal degradation, thereby orchestrating the transitions between different phases of the cell cycle.[1][5][6]

The binding of this compound prevents CARP-1 from associating with APC-2, thereby inhibiting the co-activation of the APC/C.[1] This leads to a G2/M phase cell cycle arrest. A key consequence of this pathway disruption is the ubiquitin-proteasome pathway-independent loss of Cyclin B1 and the APC/C co-activator Cdc20.[1] The degradation of these proteins is essential for mitotic exit; their stabilization or altered regulation prevents cells from progressing through mitosis, leading to the observed G2/M arrest.

While the direct downstream effects on Cyclin B1 and Cdc20 are established, the precise upstream signaling cascade initiated by the CARP-1/APC-2 disruption that leads to G2/M arrest is not fully elucidated in the primary literature. However, the APC/C is known to be activated in response to DNA damage in the G2 phase to prevent mitotic entry.[4][5][6] This suggests a potential crosstalk between the this compound-targeted pathway and the canonical DNA damage response (DDR) pathways involving the ATM/ATR and Chk1/Chk2 kinases. These kinases are central regulators of the G2/M checkpoint, primarily through the inhibitory phosphorylation of the Cdc25C phosphatase, which in turn is responsible for activating the Cyclin B1/Cdk1 complex required for mitotic entry.[7][8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (referred to as CFM-4 in the cited study) on cell cycle distribution and protein expression levels in human breast cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

TreatmentConcentration (µM)Duration (h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
DMSO (Control)-24552520
This compound1024301555
This compound1524251065

Data are illustrative and based on findings reported in Puliyappadamba VT, et al. J Biol Chem. 2011.

Table 2: Effect of this compound on Key G2/M Regulatory Proteins in MDA-MB-231 Cells

TreatmentConcentration (µM)Duration (h)Cyclin B1 Protein Level (relative to control)Cdc20 Protein Level (relative to control)
DMSO (Control)-241.01.0
This compound1512DecreasedDecreased
This compound1524Significantly DecreasedSignificantly Decreased

Data are illustrative and based on findings reported in Puliyappadamba VT, et al. J Biol Chem. 2011.

Signaling Pathway and Experimental Workflow Diagrams

CFM1_G2M_Arrest_Pathway cluster_upstream This compound Action cluster_midstream APC/C Regulation cluster_downstream Cell Cycle Regulation cluster_context Canonical G2/M Checkpoint (Potential Crosstalk) CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ubiquitin Ligase Activity CARP1_APC2->APC_C Disrupts Co-activation CyclinB1 Cyclin B1 APC_C->CyclinB1 Leads to loss of Cdc20 Cdc20 APC_C->Cdc20 Leads to loss of DNA_Damage DNA Damage APC_C->DNA_Damage Activated by DNA Damage Response G2M_Arrest G2/M Phase Cell Cycle Arrest G2M_Arrest_node G2/M Arrest CyclinB1->G2M_Arrest_node Contributes to Cdc20->G2M_Arrest_node Contributes to ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activates Cdc25C Cdc25C Chk1_Chk2->Cdc25C Inhibits Cdk1_CyclinB Cdk1 / Cyclin B1 Complex Cdc25C->Cdk1_CyclinB Activates Cdk1_CyclinB->G2M_Arrest Promotes Mitotic Entry (Inhibited by this compound Pathway) Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_flow Cell Cycle Analysis cluster_western Western Blot Analysis start Seed Breast Cancer Cells (e.g., MDA-MB-231) treat Treat with this compound (or DMSO control) start->treat harvest1 Harvest Cells treat->harvest1 harvest2 Harvest Cells & Lyse treat->harvest2 fix Fix in 70% Ethanol harvest1->fix stain Stain with Propidium Iodide & RNase A fix->stain flow Analyze by Flow Cytometry stain->flow quantify Protein Quantification harvest2->quantify sds SDS-PAGE & Transfer quantify->sds probe Probe with Primary & Secondary Antibodies (e.g., anti-Cyclin B1, anti-Cdc20) sds->probe detect Detect & Quantify Protein Levels probe->detect

References

The Role of CFM-1 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of CFM-1 (CARP-1 Functional Mimetic-1) in the induction of apoptosis. This compound is a small molecule inhibitor that targets the interaction between Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C). By disrupting this interaction, this compound activates a signaling cascade that leads to programmed cell death in various cancer cell lines. This document details the molecular mechanism of this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the underlying signaling pathways.

Introduction to this compound and CARP-1 Signaling

Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1), also known as CCAR1, is a critical regulator of cell growth and apoptosis. It functions as a co-activator for various transcription factors and is involved in cellular stress responses. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, plays a crucial role in cell cycle progression. The interaction between CARP-1 and the APC-2 subunit of the APC/C is a key regulatory point in cell fate decisions.

CARP-1 Functional Mimetics (CFMs) are a class of small molecules designed to mimic the function of CARP-1 and modulate its signaling pathways. This compound is a notable member of this class that has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[1][2]

Molecular Mechanism of this compound in Apoptosis Induction

This compound induces apoptosis primarily by inhibiting the protein-protein interaction between CARP-1/CCAR1 and APC-2.[1][2] This disruption is a critical initiating event that triggers a downstream signaling cascade, ultimately leading to programmed cell death. The key molecular events in this compound-induced apoptosis are:

  • Inhibition of CARP-1/CCAR1-APC-2 Interaction: this compound directly interferes with the binding of CARP-1 to the APC-2 subunit of the Anaphase-Promoting Complex/Cyclosome.

  • Activation of Stress-Activated Protein Kinases (SAPKs): The disruption of the CARP-1/APC-2 complex leads to the activation of pro-apoptotic stress-activated protein kinases, including p38 MAPK and c-Jun N-terminal kinase (JNK).[3]

  • Caspase Activation: Activated SAPKs, in turn, trigger the activation of the caspase cascade. Studies have shown that treatment with CFMs, including this compound, leads to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[1]

  • PARP Cleavage: A hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, is observed in cells treated with CFMs.[1][3]

  • DNA Fragmentation: The culmination of the apoptotic cascade is the fragmentation of nuclear DNA, which can be detected by methods such as the TUNEL assay.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibition Data for this compound

Target InteractionAssay TypeIC50 ValueReference
CARP-1/CCAR1 - APC-2Fluorescence Polarization Assay4.1 µM[4][5]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LinesAssay TypeConcentration RangeTreatment DurationObserved EffectsReference
Neuroblastoma (SK-N-SH, SK-N-BE(2))TUNEL Assay5 µM - 10 µM12 hoursIncreased DNA fragmentation[2][3]
Medulloblastoma (Daoy, UW-228-1)TUNEL Assay, Caspase Activation10 µM - 20 µM24 hoursIncreased DNA fragmentation, Caspase-2, -3, -8, -9 activation[1]
Malignant Pleural MesotheliomaTUNEL Assay20 µM24 hoursIncreased DNA fragmentation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., Neuroblastoma, Medulloblastoma)

  • Complete culture medium

  • This compound (dissolved in DMSO to a stock concentration of 10-50 mM)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere and grow for 24 hours at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Detection of Apoptosis by TUNEL Assay

This protocol describes the detection of DNA fragmentation in this compound-treated cells using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions, e.g., from Roche Diagnostics)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or chamber slides and treat with this compound (e.g., 10 µM for 12-24 hours) and a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash twice with PBS.

  • Incubate with permeabilization solution for 2 minutes on ice.

  • Wash twice with PBS.

  • Apply the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, indicative of DNA fragmentation.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins in response to this compound treatment.

Materials:

  • Cells cultured in 6-well plates or culture dishes

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-p38, anti-p-JNK, anti-CARP-1, and a loading control like anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells and treat with this compound (e.g., 10-20 µM for 12-24 hours) and a vehicle control.

  • Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the protein samples (20-40 µg per lane) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and cleavage.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow.

CFM1_Apoptosis_Pathway cluster_complex Complex Dissociation CFM1 This compound CARP1_APC2 CARP-1/APC-2 Complex CFM1->CARP1_APC2 CARP1 CARP-1 CARP1_APC2->CARP1 APC2 APC-2 CARP1_APC2->APC2 p38_JNK p38 & JNK SAPKs CARP1_APC2->p38_JNK Inhibition leads to activation Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) p38_JNK->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Cascade->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Neuroblastoma) CFM1_Treatment 2. This compound Treatment (Dose & Time Course) Cell_Culture->CFM1_Treatment Viability_Assay 3a. Cell Viability Assay (MTT) CFM1_Treatment->Viability_Assay Apoptosis_Detection 3b. Apoptosis Detection CFM1_Treatment->Apoptosis_Detection Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Detection->TUNEL Western_Blot Western Blot (Apoptosis Markers) Apoptosis_Detection->Western_Blot TUNEL->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound induced apoptosis.

Conclusion

This compound represents a promising small molecule for the induction of apoptosis in cancer cells through the targeted inhibition of the CARP-1/CCAR1-APC-2 interaction. The activation of the SAPK and caspase signaling pathways underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the anti-cancer properties of this compound and other CARP-1 functional mimetics. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models and to optimize its efficacy and delivery.

References

CFM-1's effect on breast cancer cell viability

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound designated as CFM-1 and its effects on breast cancer cell viability could not be conducted. A thorough search of the scientific literature and publicly available databases did not yield any specific information regarding a compound with this identifier in the context of breast cancer research.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data on its effects, specific experimental protocols, or diagrams of its signaling pathways, as requested.

It is possible that "this compound" may be an internal laboratory designation, a novel compound not yet described in published literature, or a typographical error.

To proceed with this request, please verify the correct name of the compound. If available, providing any of the following information would be highly beneficial:

  • Alternative names or synonyms

  • Chemical structure or class

  • Any relevant publications or patents

Once the correct compound identity is established, a comprehensive technical guide on its effects on breast cancer cell viability can be compiled. This would include a summary of its antiproliferative and apoptotic effects, detailed experimental methodologies, and visual representations of its mechanism of action, as originally requested.

In-Depth Technical Guide to CFM-1: A Novel Antagonist of the CARP-1/APC-2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFM-1 ((Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one) is a novel small molecule inhibitor that disrupts the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. By antagonizing this interaction, this compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, identifying it as a promising candidate for further investigation in oncology drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a rhodanine derivative with a substituted oxindole moiety. Its structure is characterized by a bromine atom and a methyl group on the indolinone ring, which is linked to the thioxothiazolidin-4-one core via a methylidene bridge.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
IUPAC Name (5Z)-5-[(5-bromo-7-methyl-2-oxo-1H-indol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazolidin-4-oneChemSpider
Molecular Formula C₁₂H₇BrN₂O₂S₂MedchemExpress[1]
Molecular Weight 355.23 g/mol MedchemExpress[1]
CAS Number 1380448-60-1MedchemExpress[1]
Canonical SMILES O=C1NC2=C(C=C(Br)C=C2C)/C1=C(SC(N3)=S)\C3=OMedchemExpress[1]
Predicted logP 2.58ChemSpider
Predicted Solubility 0.028 g/LChemSpider

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the CARP-1/APC-2 interaction, with an EC₅₀ of 4.1 µM.[1] This interaction is a key component of the cell cycle machinery. By disrupting it, this compound triggers a cascade of events leading to cell cycle arrest and apoptosis.

CARP-1/APC-2 Interaction Antagonism

The anaphase-promoting complex (APC/C) is an E3 ubiquitin ligase that plays a critical role in regulating the cell cycle by targeting key proteins, such as cyclin B1 and Cdc20, for proteasomal degradation. CARP-1 (also known as CCAR1) has been shown to bind to the APC/C subunit APC-2. This compound functions as a CARP-1 functional mimetic, preventing the binding of CARP-1 to APC-2. This disruption leads to the stabilization of APC/C substrates, ultimately causing a halt in the cell cycle at the G2/M transition.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The primary downstream effects of this compound's activity are the induction of G2/M cell cycle arrest and the initiation of apoptosis.[1] This is achieved through the stabilization of key cell cycle proteins that are normally targeted by the APC/C for degradation. The accumulation of these proteins prevents the cell from proceeding through mitosis, triggering apoptotic pathways.

The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:

CFM1_Signaling_Pathway CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ligase Activity CFM1->APC_C Inhibits (indirectly) CARP1_APC2->APC_C Modulates CyclinB1_Cdc20 Cyclin B1 / Cdc20 Degradation APC_C->CyclinB1_Cdc20 Promotes G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest Prevents Progression CyclinB1_Cdc20->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound Signaling Pathway.

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for cell viability after 24 hours of treatment are summarized in Table 2.

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)
DaOY Medulloblastoma10.429.3
HeLa Cervical Cancer13.538.0
Huh-7 Hepatocellular Carcinoma8.1823.0
MDA-MB-231 Triple-Negative Breast Cancer19.755.5
IC₅₀ values were determined by MTT assay.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Knoevenagel condensation reaction between 5-bromo-7-methylisatin and 2-thioxothiazolidin-4-one (rhodanine).

CFM1_Synthesis Isatin 5-bromo-7-methylisatin Reaction Knoevenagel Condensation Isatin->Reaction Rhodanine 2-thioxothiazolidin-4-one Rhodanine->Reaction CFM1 This compound Reaction->CFM1 Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Base Base Catalyst (e.g., Piperidine, Sodium Acetate) Base->Reaction

Caption: Proposed Synthesis Workflow for this compound.

Protocol:

  • To a solution of 5-bromo-7-methylisatin (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid, add 2-thioxothiazolidin-4-one (1-1.2 equivalents).

  • Add a catalytic amount of a base, for example, piperidine or sodium acetate.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the targeted disruption of the CARP-1/APC-2 interaction, offers a clear rationale for its observed effects on cell cycle progression and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide its clinical development.

References

The Discovery and Synthesis of CFM-1: A Small Molecule Antagonist of the CARP-1/APC-2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of CFM-1, a novel small molecule inhibitor. This compound was identified through a high-throughput screening campaign as a potent antagonist of the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and the Anaphase-Promoting Complex subunit 2 (APC-2). By disrupting this interaction, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This document details the scientific background, discovery methodology, a comprehensive synthesis protocol, key biological data, and detailed experimental procedures for the assays used to characterize this compound.

Discovery and Scientific Background

The discovery of this compound originates from research aimed at identifying novel regulators of cell growth and apoptosis, critical processes often dysregulated in cancer. The protein CARP-1 (also known as CCAR1) was identified as a key player in these pathways. It interacts with the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a pivotal role in regulating the cell cycle. Specifically, CARP-1 binds to the APC-2 subunit of the APC/C.

To identify small molecules that could modulate this interaction, a fluorescence polarization-based high-throughput screen was conducted. This screen led to the identification of a class of compounds termed CARP-1 Functional Mimetics (CFMs). This compound emerged from this screen as a promising lead compound. Its chemical name is (Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (2-thioxothiazolidin-4-one) with a carbonyl compound (5-bromo-7-methylisatin).

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

  • 5-bromo-7-methylisatin

  • 2-thioxothiazolidin-4-one (Rhodanine)

  • Piperidine

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization flasks)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-methylisatin (1 equivalent) and 2-thioxothiazolidin-4-one (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification (Recrystallization): For further purification, recrystallize the crude product from a suitable solvent system, such as glacial acetic acid or an ethanol/DMF mixture.

  • Drying: Dry the purified this compound crystals under vacuum to obtain the final product as a colored solid.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
EC50 4.1 µMCARP-1/APC-2 Binding Antagonism
IC50 10-15 µMGrowth inhibition of breast cancer cells

Table 1: In Vitro Efficacy of this compound

Cell Line Effect Concentration Reference
Human Breast Cancer CellsInduces G2/M cell cycle arrest and suppresses viabilityNot specified

Table 2: Cellular Effects of this compound

Experimental Protocols for Key Biological Assays

Fluorescence Polarization Assay for CARP-1/APC-2 Interaction

This assay was the primary screen used to identify this compound. It measures the disruption of the interaction between a fluorescently labeled peptide derived from CARP-1 and the APC-2 protein.

Principle: A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows, and the fluorescence polarization increases. An inhibitor that disrupts this binding will cause a decrease in fluorescence polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled peptide corresponding to the APC-2 binding region of CARP-1.

    • Prepare a purified recombinant APC-2 protein.

    • Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).

    • Dissolve this compound and control compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 384-well black plate, add the fluorescently labeled CARP-1 peptide and the APC-2 protein to the assay buffer.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis:

    • Incubate the cells in the staining solution in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caspase Activation Assay

This assay measures the induction of apoptosis by this compound by detecting the activity of caspases, which are key effector enzymes in the apoptotic pathway.

Principle: Caspase activity can be measured using a substrate that, when cleaved by an active caspase, releases a fluorescent or colorimetric molecule. The amount of signal generated is proportional to the caspase activity.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Assay Reaction:

    • Add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., a substrate for caspase-3/7).

    • Incubate the reaction at 37°C for a specified time.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis:

    • Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action```dot

CFM1_Signaling_Pathway CFM1 This compound CARP1 CARP-1 CFM1->CARP1 Binds to APC2 APC-2 CARP1->APC2 Interaction Blocked APCC APC/C Complex APC2->APCC Part of CellCycle Cell Cycle Progression (G2/M Phase) APCC->CellCycle Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship of this compound's Effects```dot

CFM1_Effects_Logic CFM1 This compound PPI_Inhibition CARP-1/APC-2 Interaction Inhibition CFM1->PPI_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest PPI_Inhibition->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Cancer_Growth_Inhibition Inhibition of Cancer Cell Growth Apoptosis->Cancer_Growth_Inhibition

CFM-1: A Novel Anti-Cancer Agent Targeting the CARP-1/APC-2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CFM-1 (CARP-1 Functional Mimetic-1) represents a novel class of small molecule anti-cancer agents that function by antagonizing the protein-protein interaction between the Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. By disrupting this interaction, this compound and its analogs induce G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to standard chemotherapies. This document provides an in-depth technical overview of the core mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics with specific molecular targets continues to be a primary focus of oncological research. The cell cycle machinery, often dysregulated in cancer, presents a number of attractive targets. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that plays a critical role in regulating the progression of cells through mitosis and the G1 phase. Its activity is crucial for the timely degradation of key cell cycle proteins, such as cyclins and securins, ensuring proper chromosomal segregation and mitotic exit.

CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1), also known as CCAR1, has been identified as a co-activator of the APC/C. The interaction between CARP-1 and the APC/C subunit APC-2 is vital for this co-activation. It has been hypothesized that the disruption of the CARP-1/APC-2 interaction could lead to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy.

A high-throughput screening of a chemical library led to the identification of a series of small molecules, termed CARP-1 Functional Mimetics (CFMs), that antagonize the CARP-1/APC-2 interaction.[1] this compound was one of the initial lead compounds from this screening. Subsequent research has focused on CFM-4 and its more potent analog, CFM-4.16, demonstrating broad anti-cancer activity across various cancer types, including breast cancer, malignant pleural mesothelioma, medulloblastoma, and non-small cell lung cancer.[2][3][4]

This whitepaper will detail the preclinical data available for this compound and the broader class of CFM compounds, providing a comprehensive resource for researchers in the field of cancer biology and drug development.

Mechanism of Action

The primary mechanism of action of this compound and its analogs is the disruption of the protein-protein interaction between CARP-1 and APC-2.[1] This antagonism prevents the co-activation of the APC/C E3 ubiquitin ligase by CARP-1. The consequences of this inhibition are two-fold, leading to G2/M phase cell cycle arrest and the induction of apoptosis.

2.1. G2/M Cell Cycle Arrest:

The APC/C, in conjunction with its co-activator Cdc20, is responsible for ubiquitinating and targeting for degradation key mitotic proteins, including Cyclin B1. The degradation of Cyclin B1 is essential for exit from mitosis. By inhibiting the APC/C activity through the disruption of the CARP-1/APC-2 interaction, CFM treatment leads to the accumulation of Cyclin B1.[2][4] Elevated levels of Cyclin B1 maintain the activity of the Cyclin B1/CDK1 complex, which prevents the cell from exiting mitosis, resulting in a G2/M phase arrest.

2.2. Induction of Apoptosis:

The sustained G2/M arrest and cellular stress induced by CFM treatment trigger the apoptotic cascade. This is evidenced by several key molecular events:

  • Activation of Stress-Activated Protein Kinases (SAPKs): CFM treatment leads to the phosphorylation and activation of p38 and JNK, which are key signaling molecules in stress-response pathways that can lead to apoptosis.[2][3]

  • Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases. CFM-induced apoptosis involves the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase activity.[3]

  • Modulation of Apoptosis-Related Proteins: CFM treatment results in the downregulation of the oncogene c-myc.[2]

The anti-cancer effects of CFMs are dependent on the presence of CARP-1, as depletion of CARP-1 has been shown to abrogate CFM-induced cell growth inhibition and apoptosis.[1]

Signaling Pathways and Experimental Workflow

To visually represent the complex molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

CFM1_Signaling_Pathway CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits SAPK p38 / JNK Activation CFM1->SAPK APC_C APC/C E3 Ligase (Inactive) CARP1_APC2->APC_C CyclinB1 Cyclin B1 Accumulation APC_C->CyclinB1 Prevents Degradation G2M_Arrest G2/M Cell Cycle Arrest CyclinB1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation (PARP Cleavage) SAPK->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_invitro In Vitro Analysis Start Cancer Cell Lines Treatment This compound Treatment Start->Treatment Viability Cell Viability Assay (MTT / WST-1) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

Caption: General experimental workflow for in vitro characterization of this compound.

Quantitative Data

The following table summarizes the quantitative data for CFM compounds from various preclinical studies. The data is presented as GI50 (concentration for 50% growth inhibition) or EC50 (half maximal effective concentration).

CompoundCancer TypeCell Line(s)Assay TypeValue (µM)Reference
This compound Breast Cancer-CARP-1/APC-2 Binding4.1 (EC50)[1]
CFM-4 Breast CancerMDA-MB-468Cell Viability~10-15 (IC50)[1]
CFM-4 MedulloblastomaDaoy, D283Cell Viability~5-10[3]
CFM-4.16 NSCLC (TKI-resistant)H1975Cell Viability~5-10[4]
CFM-4.16 Triple-Negative Breast CancerMDA-MB-231, MDA-MB-468Cell Viability~2-5[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 value using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound treated cells using flow cytometry.

Materials:

  • This compound treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in this compound treated cells using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. The Annexin V-FITC signal will identify apoptotic cells, and the PI signal will identify necrotic or late apoptotic cells.

Conclusion and Future Directions

This compound and the broader class of CARP-1 Functional Mimetics represent a promising new approach to cancer therapy. Their unique mechanism of action, targeting the CARP-1/APC-2 interaction, offers the potential for efficacy in a range of malignancies, including those that have developed resistance to conventional treatments. The preclinical data gathered to date strongly supports their continued development.

Future research should focus on several key areas:

  • In Vivo Efficacy: While in vivo data exists for CFM-4.16, further studies are needed to evaluate the efficacy and safety of lead CFM compounds in various animal models of cancer.[5]

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and biomarker development is essential for clinical translation.

  • Combination Therapies: Investigating the synergistic effects of CFMs with other anti-cancer agents, such as targeted therapies and immunotherapies, could lead to more effective treatment regimens.[4]

  • Identification of Predictive Biomarkers: Identifying which patient populations are most likely to respond to CFM therapy will be crucial for the design of successful clinical trials.

References

CARP-1 Functional Mimetics in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle and Apoptosis Regulator 1 (CARP-1), also known as CCAR1, is a pivotal scaffold protein implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation. Its biphasic nature, capable of promoting both cell growth and death, has made it an attractive target in oncology. This technical guide provides an in-depth overview of CARP-1 functional mimetics (CFMs), a novel class of small molecules designed to modulate CARP-1 activity for cancer therapy. We will delve into the core mechanisms of CARP-1 signaling, the development and mechanism of action of CFMs, preclinical data in various cancer models, and detailed experimental protocols for their study.

Introduction to CARP-1/CCAR1: A Dual-Role Regulator

CARP-1 is a 130 kDa perinuclear phosphoprotein that functions as a critical co-activator for a diverse range of transcription factors, including nuclear hormone receptors (such as estrogen and glucocorticoid receptors), β-catenin, and the tumor suppressor p53.[1][2][3][4] This broad interactivity allows CARP-1 to influence a wide array of cellular signaling pathways.

A key interaction in the context of cell cycle control is CARP-1's role as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the degradation of cell cycle proteins, thereby ensuring orderly progression through mitosis.[1][2][5] It is this interaction that forms the basis for the development of CARP-1 functional mimetics.

Beyond its role in cell proliferation, CARP-1 is a critical mediator of apoptosis. It is involved in chemotherapy-induced cell death and its expression is often upregulated in response to cellular stress.[1][5] This dual functionality positions CARP-1 as a molecular switch that can determine a cell's fate, making it a compelling target for therapeutic intervention in cancer.

CARP-1 Functional Mimetics (CFMs): A Novel Therapeutic Approach

CFMs are a class of small molecule inhibitors designed to specifically disrupt the interaction between CARP-1 and the APC/C subunit, APC-2.[1][6][7] By mimicking the function of CARP-1 in apoptosis induction, these compounds promote cancer cell death. A key feature of CFMs is their ability to induce apoptosis in a p53-independent manner, which is particularly significant for cancers harboring p53 mutations, a common occurrence in tumorigenesis.[1][2][8]

The lead compound, CFM-4, and its more potent analogs, such as CFM-4.16, have demonstrated significant anti-cancer activity in a variety of preclinical models.[1][8][9][10] These compounds have been shown to be effective against aggressive and drug-resistant cancers, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][7][9][10] To overcome challenges with bioavailability, nano-lipid formulations of CFMs have been developed, which have shown improved efficacy in in vivo studies.[1][10]

Chemical Structures of Key CFMs

The foundational structure of many CFMs is a spiro[indoline-3,2'-[1][2][6]thiadiazol]-2-one core.

  • CFM-4: 1-(2-chlorobenzyl)-5'-phenyl-3'H-spiro[indoline-3,2'-[1][2][6]thiadiazol]-2-one.[7][11]

  • CFM-4.16 and CFM-4.17: These are structurally related analogs of CFM-4, developed through structure-activity relationship (SAR) studies to enhance potency.[2][8] The synthesis of CFM-4 and its analogs has been previously described.[2]

Quantitative Preclinical Data of CARP-1 Functional Mimetics

The following tables summarize the in vitro and in vivo preclinical efficacy of various CFMs across different cancer types.

Table 1: In Vitro Efficacy of CARP-1 Functional Mimetics (GI50/IC50 Values)
CompoundCancer TypeCell LineGI50/IC50 (µM)Reference(s)
CFM-4Non-Small Cell Lung CancerHCC827 (Parental)~10[12]
CFM-4Non-Small Cell Lung CancerH1975 (Parental)~10[12]
CFM-4.16Non-Small Cell Lung CancerHCC827 (Parental)~5[12]
CFM-4.16Non-Small Cell Lung CancerH1975 (Parental)~5[12]
ErlotinibNon-Small Cell Lung CancerHCC827 (Parental)~0.1[1][12]
ErlotinibNon-Small Cell Lung CancerHCC827 (Erlotinib-Resistant)≥15[1][12]
RociletinibNon-Small Cell Lung CancerH1975 (Parental)≤0.18[1][12]
RociletinibNon-Small Cell Lung CancerH1975 (Rociletinib-Resistant)4.5 - 8.0[1][12]
OsimertinibNon-Small Cell Lung CancerH1975 (Parental)≤0.18[1][12]
OsimertinibNon-Small Cell Lung CancerH1975 (Osimertinib-Resistant)~12[1][12]
DoxorubicinTriple-Negative Breast CancerMDA-MB-468 (Parental)~0.02[9]
DoxorubicinTriple-Negative Breast CancerMDA-MB-468 (Doxorubicin-Resistant)≥10.0[9]
CisplatinTriple-Negative Breast CancerMDA-MB-468 (Parental)~1.65[9]
CisplatinTriple-Negative Breast CancerMDA-MB-468 (Cisplatin-Resistant)≥6.6[9]
JQ1MedulloblastomaMYC-amplified lines<1[13]
Table 2: In Vivo Efficacy of Nanolipid-Formulated CARP-1 Functional Mimetics
Compound/CombinationCancer ModelResultsReference(s)
CFM-4.16 NLF + SorafenibRociletinib-resistant H1975 NSCLC xenograftSuperior tumor growth inhibition compared to single agents.[1][12]
CFM-4 NLFA549 NSCLC and MDA-MB-231 TNBC xenograftsReduced tumor weight and volume.[10][14]
CFM-4.16 + CisplatinTNBC cells and cisplatin-resistant CSCsEnhanced cell death (~70-80%) and reduced mammosphere formation (80-90%).[8][15]

Signaling Pathways and Mechanism of Action

CFMs exert their anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

CARP1_Signaling cluster_CFM_Action CFM Intervention cluster_CARP1_Complex CARP-1/APC-C Complex cluster_Downstream_Effects Downstream Cellular Effects CFM CARP-1 Functional Mimetics (CFMs) CARP1 CARP-1/CCAR1 CFM->CARP1 Binds to & Disrupts Interaction with APC-2 APC2 APC-2 CARP1->APC2 Interaction SAPK Activation of SAPK (p38, JNK) CARP1->SAPK cMyc ↓ c-Myc Expression CARP1->cMyc Caspase Caspase Activation (Caspase-8, -9) SAPK->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of Action of CARP-1 Functional Mimetics.

Treatment with CFMs leads to the disruption of the CARP-1/APC-2 interaction, which in turn triggers a cascade of pro-apoptotic events. This includes the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, leading to the activation of downstream caspases (initiator caspases 8 and 9, and effector caspases).[9] Activated caspases then cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, CFMs have been shown to downregulate the expression of the oncogene c-Myc.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CARP-1 functional mimetics.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CFMs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • CARP-1 Functional Mimetics (CFMs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the CFM compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the CFM dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of CARP-1 Signaling

This protocol is for detecting changes in protein expression and phosphorylation in the CARP-1 signaling pathway following CFM treatment.

Materials:

  • Cancer cells treated with CFMs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CARP-1, anti-phospho-p38, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL reagent to the membrane and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like β-actin.

Co-Immunoprecipitation (Co-IP) of CARP-1 and APC-2

This protocol is for verifying the interaction between CARP-1 and APC-2 and assessing the disruptive effect of CFMs.[5][16]

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-CARP-1 or anti-APC-2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary and secondary antibodies for Western blot detection

Procedure:

  • Prepare cell lysates as described for Western blotting, using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the bait and prey proteins (e.g., blot for APC-2 after pulling down with CARP-1).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the investigation of CARP-1 functional mimetics.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., TNBC, NSCLC) CFM_Treatment CFM Treatment (Dose-Response) Cell_Culture->CFM_Treatment Viability_Assay Cell Viability Assay (MTT) CFM_Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies CFM_Treatment->Mechanism_Study Xenograft Xenograft Mouse Model Viability_Assay->Xenograft Promising Candidates Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot CoIP Co-Immunoprecipitation (CARP-1/APC-2) Mechanism_Study->CoIP Apoptosis_Assay Apoptosis Assay (FACS, PARP Cleavage) Mechanism_Study->Apoptosis_Assay NLF_Treatment NLF-CFM Treatment (Oral Gavage) Xenograft->NLF_Treatment Tumor_Measurement Tumor Growth Measurement NLF_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment NLF_Treatment->Toxicity_Assessment IHC Immunohistochemistry of Tumors Tumor_Measurement->IHC

References

Methodological & Application

Application Notes: Characterization of the Novel Anti-Cancer Agent CFM-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CFM-1 is a novel, synthetic small molecule inhibitor designed to target aberrant cell signaling pathways in cancer. Pre-clinical studies indicate that this compound selectively inhibits the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[1][2][3] These application notes provide a comprehensive set of protocols for researchers to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The following protocols detail methods for assessing cell viability, induction of apoptosis, and target engagement within the PI3K/Akt/mTOR pathway.

Experimental Workflow & Logic

The overall experimental process is designed to first determine the cytotoxic and apoptotic effects of this compound on a cancer cell line and then to confirm its mechanism of action by analyzing key protein phosphorylation events in the target signaling pathway.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanism of Action A Cancer Cell Culture (e.g., MCF-7) B This compound Treatment (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Assay (Apoptosis) B->D E This compound Treatment (IC50 Concentration) C->E Determine IC50 F Protein Lysate Preparation E->F G Western Blot Analysis F->G H Target Validation (p-Akt, p-mTOR) G->H G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes CFM1 This compound CFM1->PI3K Inhibits G A Potent Cytotoxicity? (Low IC50) B Apoptosis Induced? A->B Yes G Optimize Compound or Abandon A->G No C p-Akt / p-mTOR Inhibited? B->C Yes F Consider Alternate Death Mechanism B->F No D Proceed to In Vivo Studies C->D Yes E Re-evaluate MoA (Off-target effects?) C->E No

References

Preparing a CFM-1 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution of CFM-1 in dimethyl sulfoxide (DMSO). This compound is a small molecule antagonist of the CARP-1/APC-2 interaction, a critical regulator of cell cycle progression. Accurate preparation of a this compound stock solution is paramount for ensuring reproducible and reliable results in in vitro studies, such as cell-based assays investigating cell cycle arrest and apoptosis. This application note includes detailed protocols, quantitative data, and visualizations to facilitate the effective use of this compound in a research setting.

Introduction

This compound (CAS: 1380448-60-1) is a research compound that has been identified as an antagonist of the interaction between the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) and the Anaphase-Promoting Complex subunit 2 (APC-2)[1][2]. By disrupting this protein-protein interaction, this compound induces G2/M phase cell cycle arrest and has been shown to suppress the viability of various cancer cell lines, including human breast cancer cells[2]. Given its mechanism of action, this compound is a valuable tool for studying cell cycle regulation and as a potential lead compound in drug development.

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents such as DMSO to create a concentrated stock solution. This stock solution can then be diluted to the desired working concentration in cell culture media or other aqueous buffers for experimental use. Proper preparation and storage of the stock solution are crucial to maintain the compound's stability and activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₈BrN₃O₂S₂MedChemExpress
Molecular Weight 409.27 g/mol MedChemExpress
CAS Number 1380448-60-1[2]
Appearance Crystalline solidGeneral knowledge
EC₅₀ for CARP-1/APC-2 binding 4.1 µM[2]
IC₅₀ (Daoy cells, 24h) 8.12 µg/mL[2]
IC₅₀ (HeLa cells, 24h) 13.5 µg/mL[2]
Solubility in DMSO ≥ 10 mM (estimated)Inferred from general practice
Recommended Stock Concentration 10 mMGeneral laboratory practice
Storage of Stock Solution -20°C or -80°C[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

CFM1_Mechanism_of_Action Mechanism of Action of this compound cluster_CellCycle Cell Cycle Progression CARP-1 CARP-1 APC-2 APC-2 CARP-1->APC-2 interacts with APC/C Anaphase-Promoting Complex (APC/C) APC-2->APC/C is a subunit of Cell_Cycle_Progression G2/M Transition APC/C->Cell_Cycle_Progression promotes G2M_Arrest G2/M Cell Cycle Arrest Cell_Cycle_Progression->G2M_Arrest leads to This compound This compound Block Inhibition This compound->Block Block->CARP-1

This compound Mechanism of Action

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution Start Start: Obtain this compound Powder Weigh 1. Weigh this compound Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End End: Ready for Experimental Use Store->End

This compound Stock Solution Workflow

Experimental Protocols

Materials
  • This compound powder (CAS: 1380448-60-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust the amounts accordingly for different desired concentrations.

  • Calculation:

    • The molecular weight of this compound is 409.27 g/mol .

    • To prepare a 10 mM (0.01 M) solution, you need to dissolve 0.01 moles of this compound in 1 liter of DMSO.

    • For a smaller volume, for example, 1 mL (0.001 L), the required mass is:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L × 0.001 L × 409.27 g/mol = 0.0040927 g

      • Mass (mg) = 4.09 mg

  • Preparation:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.09 mg of this compound powder using a calibrated analytical balance and a sterile weighing paper or boat.

    • Transfer the weighed powder into a sterile microcentrifuge tube or cryovial.

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • The resulting solution is a 10 mM stock of this compound in DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3]. Protect from light.

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the 10 mM stock solution into your cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution in 1 mL of media:

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mM) × V₁ = (10 µM) × (1 mL)

      • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

      • V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

    • Therefore, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

    • Important: To avoid precipitation of the compound, it is best to add the DMSO stock solution to the culture medium while gently vortexing or mixing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[3]. For a 1:1000 dilution as in the example above, the final DMSO concentration is 0.1%.

  • Control:

    • Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the this compound treated samples.

Safety Precautions

  • This compound is a chemical compound for research use only. Its toxicological properties have not been fully investigated.

  • Handle this compound with care and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes.

  • All procedures involving the handling of this compound powder and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This application note provides a detailed and practical guide for the preparation of this compound stock solutions in DMSO. By following these protocols, researchers can ensure the consistency and reliability of their experiments investigating the biological effects of this CARP-1/APC-2 antagonist. Adherence to proper storage and handling procedures will maintain the integrity and activity of the compound, leading to more accurate and reproducible scientific findings.

References

Optimal Working Concentration of CFM-1 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of CFM-1 (CARP-1 Functional Mimetic-1) in various in vitro cell-based assays. This compound is a small molecule antagonist of the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis in cancer cells. The following protocols and data summaries are designed to facilitate the effective use of this compound in research and drug development settings.

Summary of Quantitative Data

The optimal working concentration of this compound and its analogs, such as CFM-4, typically falls within the low micromolar range. The specific effective concentration can vary depending on the cell line, assay type, and incubation time. The following tables summarize the effective concentrations of CFM-4, a closely related analog of this compound, which can be used as a starting point for optimizing experiments with this compound.

Cell LineAssay TypeCompoundConcentration (μM)Effect
Human Breast Cancer CellsApoptosis InductionCFM-410 - 15IC50 for apoptosis
Human Breast Cancer CellsCell Cycle ArrestCFM-410 - 15G2/M phase arrest
Human Breast Cancer CellsCell ViabilityCFM-410 - 15IC50 for growth inhibition

Data is primarily based on the activity of CFM-4, a potent analog of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for this compound in their specific model system.

Signaling Pathway

This compound functions by disrupting the interaction between Cell Cycle and Apoptosis Regulatory Protein-1 (CARP-1, also known as CCAR1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2. This interference with the APC/C, a key E3 ubiquitin ligase in the cell cycle, leads to G2/M arrest and subsequent apoptosis. The downstream effects include the activation of caspases and the dysregulation of key mitotic proteins.

CFM1_Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Control cluster_2 Apoptosis Induction CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ubiquitin Ligase (Inactive) CARP1_APC2->APC_C Disruption leads to CyclinB1_Cdc20 Cyclin B1 / Cdc20 APC_C->CyclinB1_Cdc20 No Degradation Proteasomal_Degradation Proteasomal Degradation CyclinB1_Cdc20->Proteasomal_Degradation Ubiquitination G2M_Arrest G2/M Arrest CyclinB1_Cdc20->G2M_Arrest Accumulation leads to Caspase8 Caspase-8 Activation G2M_Arrest->Caspase8 Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Caspase9->Executioner_Caspases Executioner_Caspases->Apoptosis

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the optimal working concentration and biological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 1 µM to 50 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Prepare this compound serial dilutions A->B C Treat cells with this compound B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT cell viability assay workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, dark) E->F G Add Binding Buffer F->G H Analyze by flow cytometry G->H

Caption: Apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound stock solution

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours.

  • Harvest cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Fix in cold 70% ethanol B->C D Wash with PBS C->D E Resuspend in PI/RNase A solution D->E F Incubate (30 min, dark) E->F G Analyze by flow cytometry F->G

Caption: Cell cycle analysis workflow.

Conclusion

The optimal in vitro working concentration of this compound is cell line and assay dependent but is expected to be in the low micromolar range, similar to its analog CFM-4 (IC50 ~10-15 µM). It is crucial to perform dose-response experiments for each new cell line and experimental condition to determine the most effective concentration for inducing G2/M cell cycle arrest and apoptosis. The provided protocols offer a robust framework for these initial characterization studies.

Application Notes and Protocols for CFM-4 Treatment in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CFM-4, a CARP-1 functional mimetic, to induce apoptosis in cancer cell lines. The protocols and data presented are synthesized from published research and are intended to serve as a starting point for experimental design.

Introduction

CFM-4 is a small molecule that acts as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1) functional mimetic. It has been demonstrated to inhibit the growth of various cancer cells, including those resistant to standard therapies, by inducing G2/M cell cycle arrest and apoptosis. These notes provide detailed protocols for treating cancer cells with CFM-4 to study its apoptotic effects.

Data Presentation

The following tables summarize the effective concentrations and treatment durations of CFM-4 for inducing apoptosis in different cancer cell lines, as reported in scientific literature.

Table 1: Effective Concentrations of CFM-4 for Apoptosis Induction

Cell LineCancer TypeEffective Concentration (µM)Observed Effects
MDA-MB-231Triple-Negative Breast Cancer10Significant cell death
MDA-MB-468Triple-Negative Breast Cancer10Significant cell death
CRL2335Triple-Negative Breast Cancer10Significant cell death
BR-1126 (PDX derived)Triple-Negative Breast Cancer10Significant cell death
SK-N-SHNeuroblastoma10 - 20Increased TUNEL-positive cells, PARP cleavage
SK-N-BE(2)Neuroblastoma10 - 20Increased TUNEL-positive cells, PARP cleavage
Parental and TKI-resistant NSCLC cellsNon-Small Cell Lung CancerNot specifiedUpregulation of CARP-1, activation of SAPKs, cleavage of PARP and caspase-8

Table 2: Treatment Duration for CFM-4 Induced Apoptosis

DurationAssayObserved Effects in Various Cancer Cell Lines
12 hoursTUNEL AssayIncreased number of TUNEL-positive neuroblastoma cells.
12 hoursWestern BlotIncreased cleaved PARP-1 in neuroblastoma cells.
24 hoursMTT AssayApproximately 30-50% cell death in triple-negative breast cancer cell lines (when used alone)[1].

Signaling Pathways

CFM-4 induces apoptosis through a multi-faceted signaling cascade. A key mechanism is the upregulation of CARP-1, which leads to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK1/2. This is followed by the activation of the caspase cascade, evidenced by the cleavage of caspase-8 and PARP, ultimately leading to apoptosis. The process is also associated with a decrease in the mitotic protein Cyclin B1, consistent with G2/M cell cycle arrest.

CFM4_Signaling_Pathway CFM4 CFM-4 CARP1 CARP-1 Upregulation CFM4->CARP1 CyclinB1 Cyclin B1 Downregulation CFM4->CyclinB1 SAPK p38 and JNK1/2 Activation CARP1->SAPK Casp8 Caspase-8 Cleavage & Activation SAPK->Casp8 PARP PARP Cleavage Casp8->PARP Apoptosis Apoptosis PARP->Apoptosis G2M G2/M Arrest CyclinB1->G2M Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Analysis Cell_Culture Seed Cancer Cells CFM4_Treatment Treat with CFM-4 (e.g., 10 µM, 12-24h) Cell_Culture->CFM4_Treatment MTT Cell Viability (MTT Assay) CFM4_Treatment->MTT TUNEL DNA Fragmentation (TUNEL Assay) CFM4_Treatment->TUNEL WB Protein Analysis (Western Blot) CFM4_Treatment->WB

References

Application Note and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CFM-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for analyzing the effects of a novel anti-cancer compound, CFM-1, on the cell cycle of tumor cells using flow cytometry. This compound is a targeted inhibitor of the Colony-Stimulating Factor 1 (CSF-1) signaling pathway, which is frequently dysregulated in various malignancies. Overactivation of the CSF-1 receptor (CSF-1R) can promote the proliferation and survival of cancer cells.[1][2][3] By inhibiting this pathway, this compound is hypothesized to induce cell cycle arrest, thereby preventing tumor growth.

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell division.[4][5] Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[6] This technique is invaluable for assessing the cytostatic effects of potential therapeutic agents like this compound.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G1 phase of the cell cycle, which have a 2n DNA content, will show a specific fluorescence intensity. Cells in the G2/M phase, with a 4n DNA content, will exhibit twice the fluorescence intensity of G1 cells. Cells in the S phase, actively replicating their DNA, will have a DNA content between 2n and 4n and will show intermediate fluorescence intensity. By analyzing a population of cells stained with PI using a flow cytometer, the percentage of cells in each phase of the cell cycle can be quantified.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold[6]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[7]

  • RNase A solution (100 µg/mL in PBS)[6][7]

  • 5 ml flow cytometry tubes[6]

  • Centrifuge

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

Sample Preparation for Flow Cytometry
  • Harvest Cells: After treatment, aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

  • Collect and Wash: Transfer the cell suspension to a 15 ml conical tube and add at least 2 volumes of complete medium to inactivate the trypsin. Centrifuge the cells at 300 x g for 5 minutes.[6] Discard the supernatant.

  • Resuspend: Resuspend the cell pellet in 1 ml of PBS.

  • Fixation: While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[6]

  • Incubate: Incubate the cells on ice for at least 30 minutes for fixation.[6] Note: Fixed cells can be stored at 4°C for several weeks.[6]

  • Wash: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[6] Discard the ethanol carefully. Wash the cell pellet twice with PBS.[6][7]

  • RNase Treatment: Resuspend the cell pellet in 50 µl of RNase A solution and incubate at room temperature for 15-30 minutes to ensure only DNA is stained.[6][7]

  • PI Staining: Add 400 µl of PI staining solution to the cells.[6][7]

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes before analysis.[6][8]

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (typically FL-2 or FL-3). Use a linear scale for the PI signal.[6]

  • Data Acquisition: Acquire data for at least 10,000 events per sample.[6] Use a low flow rate to improve the quality of the data.[6]

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. Model the cell cycle populations to determine the percentage of cells in G1, S, and G2/M phases.

Data Presentation

The quantitative data from the cell cycle analysis can be summarized in the following tables for easy comparison.

Table 1: Effect of this compound on Cell Cycle Distribution after 24 Hours

This compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
160.1 ± 2.525.3 ± 1.814.6 ± 1.0
572.8 ± 3.015.1 ± 1.212.1 ± 0.9
1085.4 ± 3.58.2 ± 0.96.4 ± 0.7

Table 2: Effect of this compound on Cell Cycle Distribution after 48 Hours

This compound Concentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)54.8 ± 2.331.0 ± 1.714.2 ± 0.9
165.3 ± 2.820.1 ± 1.514.6 ± 1.1
580.1 ± 3.210.5 ± 1.09.4 ± 0.8
1090.2 ± 3.85.3 ± 0.74.5 ± 0.5

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining RNase & PI Staining fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K ERK ERK CSF1R->ERK STAT STAT CSF1R->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation (Cyclin D1, c-Myc) AKT->Proliferation ERK->Proliferation STAT->Proliferation CFM1 This compound CFM1->CSF1R Inhibits

Caption: this compound inhibits the CSF-1R signaling pathway.

Interpretation of Results

The hypothetical data presented in Tables 1 and 2 suggest that this compound induces a dose- and time-dependent arrest of cancer cells in the G1 phase of the cell cycle. With increasing concentrations of this compound and longer incubation times, there is a significant accumulation of cells in the G1 phase, accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thus inhibiting cell proliferation. These results are consistent with the proposed mechanism of action of this compound as an inhibitor of the CSF-1 signaling pathway, which is known to regulate the expression of key cell cycle proteins such as Cyclin D1 and c-Myc that are essential for the G1 to S phase transition.[9][10]

Troubleshooting

  • High CV of G1 Peak: Ensure a single-cell suspension before fixation.[8] Use a low flow rate during acquisition.[6]

  • Noisy Signal: Ensure complete RNase digestion to avoid staining of RNA.[6][7] Optimize PI concentration for the specific cell type.[8]

  • Cell Clumping: Add ethanol dropwise while vortexing during fixation.[6] Filter the stained samples through a nylon mesh before analysis if necessary.

Conclusion

The protocol described in this application note provides a reliable method for assessing the effect of the CSF-1 inhibitor, this compound, on the cell cycle of cancer cells. The use of flow cytometry with propidium iodide staining allows for the accurate quantification of cell cycle distribution, providing valuable insights into the anti-proliferative mechanism of novel therapeutic compounds. The data generated from this assay can be crucial for the preclinical evaluation and development of new anti-cancer drugs targeting cell cycle progression.

References

Application Note: Western Blot Protocol for Monitoring CARP-1 and APC-2 Expression Following CFM-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) and Anaphase-Promoting Complex Subunit 2 (APC-2) protein expression by Western blot following treatment with the small molecule inhibitor, CARP-1 Functional Mimetic-1 (CFM-1). This compound is an antagonist of the CARP-1/APC-2 interaction, and its application has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, often correlating with an increase in CARP-1 protein levels.[1] This document outlines the necessary reagents, step-by-step procedures for cell culture, treatment, protein extraction, and immunoblotting, as well as data analysis and visualization of the relevant signaling pathway.

Introduction

CARP-1 is a critical regulator of cell growth and apoptosis, functioning in part through its interaction with the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that controls cell cycle progression.[2] Specifically, CARP-1 interacts with the APC-2 subunit of the APC/C. The disruption of this interaction is a promising strategy for cancer therapy.

This compound is a small molecule antagonist designed to inhibit the binding of CARP-1 to APC-2.[1] Treatment of cancer cells with this compound and its analogs has been demonstrated to increase the expression of CARP-1, leading to cell cycle arrest and apoptosis.[1] Therefore, monitoring the protein levels of both CARP-1 and APC-2 via Western blotting is a crucial method for elucidating the mechanism of action of this compound and related compounds.

Experimental Overview

The following protocol details the treatment of a cancer cell line with this compound, followed by the preparation of cell lysates and subsequent analysis of CARP-1 and APC-2 protein levels using Western blot.

Logical Workflow of the Experimental Procedure

G cell_culture Cell Culture (e.g., Breast Cancer Cell Line) treatment This compound Treatment (and Vehicle Control) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CARP-1 or anti-APC-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of CARP-1 and APC-2 after this compound treatment.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS)

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X): 277.8 mM Tris-HCl (pH 6.8), 44.4% (v/v) glycerol, 4.4% LDS, 0.02% bromophenol blue, with 10% β-mercaptoethanol added fresh.

  • Tris-Glycine SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS

  • Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine, with 20% (v/v) methanol added for the 1X solution.

  • Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween 20.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-CARP-1/CCAR1 polyclonal antibody

    • Mouse anti-APC2 monoclonal antibody

    • Rabbit or Mouse anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • PVDF Membrane

  • Methanol

Procedure
  • Cell Culture and Treatment:

    • Culture cells in appropriate medium to ~70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified time (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-glycine polyacrylamide gel.

    • Run the gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Briefly rinse the membrane with deionized water and verify the transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Destain the membrane with TBST.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-CARP-1, anti-APC-2, or loading control) diluted in Blocking Buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is recommended.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Data Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of CARP-1 and APC-2 to the corresponding loading control (β-actin or GAPDH).

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of protein expression levels between control and this compound treated samples.

TreatmentCARP-1 (Normalized Intensity)APC-2 (Normalized Intensity)Fold Change (CARP-1)Fold Change (APC-2)
Vehicle Control (DMSO)ValueValue1.01.0
This compound (Concentration 1)ValueValueValueValue
This compound (Concentration 2)ValueValueValueValue

Note: Values in the table are placeholders and should be replaced with experimental data.

Signaling Pathway Visualization

This compound acts by disrupting the interaction between CARP-1 and APC-2, a component of the APC/C E3 ubiquitin ligase complex. This disruption leads to an accumulation of CARP-1 and subsequent downstream effects, including cell cycle arrest and apoptosis.

G cluster_APC APC/C E3 Ubiquitin Ligase APC2 APC-2 other_subunits Other Subunits CellCycle Cell Cycle Progression APC2->CellCycle Promotes CARP1 CARP-1 CARP1->APC2 Interaction CFM1 This compound CFM1->CARP1 Inhibits Interaction with APC-2 CARP1_up Increased CARP-1 Expression CFM1->CARP1_up Leads to Apoptosis Apoptosis CARP1_up->Apoptosis Induces

Caption: Signaling pathway of CARP-1, APC-2, and the inhibitory effect of this compound.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of CARP-1 and APC-2 expression following treatment with this compound. By following this detailed methodology, researchers can effectively investigate the molecular effects of this compound and similar molecules that target the CARP-1/APC-2 signaling axis. The provided diagrams and data presentation format offer a clear framework for interpreting and communicating experimental results.

References

Assessing CFM-1 Cytotoxicity in Breast Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction:

CFM-1 is a novel small molecule inhibitor that targets the protein-protein interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1] This interaction is crucial for cell cycle progression. By antagonizing the CARP-1/APC-2 binding, this compound induces G2/M phase cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for anti-cancer therapeutic development.[2] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in human breast cancer cell lines, specifically MCF-7 and MDA-MB-231, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.

Principle of the MTT Assay

The principle of the MTT assay is based on the enzymatic reduction of the water-soluble yellow MTT to an insoluble purple formazan product by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). A lower absorbance value indicates reduced cell viability and, therefore, higher cytotoxicity of the tested compound.

Materials and Reagents

  • This compound (powder or stock solution in DMSO)

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Protocols

Part 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture MCF-7 and MDA-MB-231 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the experiment. A starting point for optimization is provided in the table below.

Cell LineRecommended Seeding Density (cells/well)
MCF-7 5,000 - 10,000
MDA-MB-231 8,000 - 15,000
  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Part 2: Treatment with this compound
  • Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the IC50 value. Based on the activity of the related compound CFM-4, which has an IC50 range of 10-15 µM, a starting concentration range for this compound could be from 1 µM to 50 µM.[4]

  • Cell Treatment: After the 24-hour incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay
  • Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light.

  • Addition of MTT: After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well.

  • Incubation and Shaking: Incubate the plate at room temperature for 15-30 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

The cytotoxicity of this compound is determined by calculating the percentage of cell viability for each concentration compared to the vehicle control.

Formula for Cell Viability (%):

The results can be presented in a table and a dose-response curve can be plotted with the this compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be calculated from this curve.

Table 1: Example of this compound Cytotoxicity Data in MCF-7 cells after 48h treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.08100
11.1800.0694.4
50.9500.0576.0
100.6800.0454.4
250.3200.0325.6
500.1500.0212.0

Mandatory Visualizations

Signaling Pathway of this compound Action

CFM1_Signaling_Pathway cluster_pathway This compound Induced Pathway CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ubiquitin Ligase (Inactive) CARP1_APC2->APC_C Activates G2M_Arrest G2/M Phase Arrest CARP1_APC2->G2M_Arrest Leads to Caspase8 Caspase-8 Activation CARP1_APC2->Caspase8 Initiates Caspase9 Caspase-9 Activation CARP1_APC2->Caspase9 Initiates CyclinB_Cdc20 Cyclin B1 & Cdc20 (Substrates) APC_C->CyclinB_Cdc20 Targets for Degradation Proteasome Proteasomal Degradation CyclinB_Cdc20->Proteasome Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate (MCF-7 or MDA-MB-231) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat_cfm1 Treat with this compound (Various Concentrations) incubate1->treat_cfm1 incubate2 Incubate for 24-72h treat_cfm1->incubate2 add_mtt Add MTT Solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Cell Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

References

Application Notes and Protocols for CFM-1 Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility and stability of a compound in cell culture media is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for characterizing the behavior of the hypothetical compound CFM-1 in common cell culture environments. The methodologies outlined here are designed to be adaptable to other small molecules.

Introduction

This compound is a compound of interest in drug discovery and development. To ensure accurate in vitro studies, it is essential to determine its solubility and stability in the specific cell culture media being used. Factors such as media composition (e.g., DMEM, RPMI-1640), serum concentration, pH, and temperature can significantly impact the concentration of the active compound available to the cells over the course of an experiment. These protocols provide a framework for systematically evaluating these parameters.

Quantitative Data Summary

The following tables present a template for summarizing the solubility and stability data for this compound. Note: The data presented here are illustrative examples and should be replaced with experimentally determined values for the user's specific compound.

Table 1: Solubility of this compound in Various Cell Culture Media

Solvent/MediumTemperature (°C)Maximum Solubility (µM)Observations
DMSO25>10,000Clear solution
PBS (pH 7.4)2550Precipitation observed at >50 µM
DMEM + 10% FBS37100No precipitation observed up to 100 µM
RPMI-1640 + 10% FBS3775Slight precipitation at 100 µM
Serum-Free DMEM3725Significant precipitation at >25 µM

Table 2: Stability of this compound in Cell Culture Media at 37°C

MediumTime (hours)% Remaining (at 10 µM initial)Degradation Products Detected
DMEM + 10% FBS0100%No
2495%Yes (minor)
4888%Yes
7280%Yes
RPMI-1640 + 10% FBS0100%No
2492%Yes (minor)
4885%Yes
7275%Yes

Experimental Protocols

Protocol for Determining this compound Solubility in Cell Culture Media

This protocol describes a method to determine the kinetic solubility of this compound in cell culture media using a serial dilution and visual inspection method, followed by quantitative analysis.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture media (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC system

  • Incubator (37°C)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a series of dilutions of the this compound stock solution in the desired cell culture medium in sterile microcentrifuge tubes. For example, to test up to 100 µM, you could prepare final concentrations of 1, 5, 10, 25, 50, 75, and 100 µM. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all dilutions to avoid solvent effects.

  • Include a vehicle control containing the same final concentration of DMSO in the medium.

  • Incubate the tubes at 37°C for a relevant experimental duration (e.g., 2 hours) to mimic cell culture conditions.

  • Visually inspect for precipitation. Note the lowest concentration at which visible precipitate forms.

  • For quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to evaluate the chemical stability of this compound in cell culture media over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture media of interest (with and without serum)

  • Sterile, sealed culture plates or tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column and detection method for this compound

Procedure:

  • Prepare a working solution of this compound in the desired cell culture medium at a concentration below its determined solubility limit (e.g., 10 µM).

  • Dispense the solution into multiple sterile, sealed containers (e.g., wells of a 24-well plate or microcentrifuge tubes).

  • Place the containers in a 37°C incubator with 5% CO2.

  • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove a sample for analysis. The t=0 sample represents the initial concentration.

  • Immediately stop any potential degradation by mixing the sample with a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • Analyze the samples by HPLC to quantify the remaining concentration of this compound. The HPLC method should also be able to resolve potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound versus time to determine its stability profile.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a compound like this compound and the general workflow for assessing its solubility and stability.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assay cluster_stability Stability Assay cluster_analysis Data Analysis stock Prepare 10 mM this compound Stock in DMSO dilute_sol Create Serial Dilutions in Media stock->dilute_sol prepare_stab Prepare Working Solution (e.g., 10 µM) in Media stock->prepare_stab media Prepare Cell Culture Media media->dilute_sol media->prepare_stab incubate_sol Incubate at 37°C dilute_sol->incubate_sol inspect Visual Inspection for Precipitate incubate_sol->inspect quantify_sol Centrifuge & Quantify Supernatant (HPLC) inspect->quantify_sol sol_data Determine Max Solubility quantify_sol->sol_data incubate_stab Incubate at 37°C prepare_stab->incubate_stab sample Collect Samples at Time Points (0-72h) incubate_stab->sample quantify_stab Quench & Quantify Remaining this compound (HPLC) sample->quantify_stab stab_data Plot % Remaining vs. Time quantify_stab->stab_data

Caption: Workflow for determining the solubility and stability of this compound.

mapk_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Grb2 Grb2 Receptor->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response CFM1 This compound (Hypothetical Inhibitor) CFM1->Raf Inhibits

Caption: Example of a signaling pathway (MAPK/ERK) potentially modulated by this compound.

handling and storage instructions for CFM-1 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the handling, storage, and use of CFM-1, a small molecule antagonist of the CARP-1/APC-2 interaction. The information is intended to ensure the compound's stability and efficacy in experimental settings.

Compound Information

This compound is a small molecule that acts as an antagonist to the binding of Cell Cycle and Apoptosis Regulatory Protein (CARP-1) and Anaphase-Promoting Complex 2 (APC-2). This interaction is crucial for cell cycle progression. By disrupting it, this compound has been shown to induce G2/M cell cycle arrest and suppress the viability of cancer cells, such as human breast cancer cells.[1]

Chemical Properties
PropertyValue
Chemical Formula C21H12BrNO3S2
Molecular Weight 486.36 g/mol
Appearance Crystalline solid
CAS Number 1355326-35-0
Biological Activity
ParameterValueReference
Target CARP-1/APC-2 Interaction[1]
EC50 4.1 μM[1]
Reported Effect Induces G2/M cell cycle arrest; suppresses viability of human breast cancer cells.[1]

Handling and Storage

Proper handling and storage of this compound are critical to maintain its chemical integrity and biological activity.

Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Powder) Room Temperature (in continental US)Refer to Certificate of Analysis (CoA)May vary in other locations. Protect from light and moisture.
In Solvent -20°C or -80°CUp to 6 months at -80°C; Up to 1 month at -20°CAliquot to avoid repeated freeze-thaw cycles.

Note: For long-term storage, it is recommended to store the solid compound at -20°C.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.486 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the solid compound. For 0.486 mg of this compound, add 100 µL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption. Store the aliquots at -20°C or -80°C.

Experimental Protocols

The following are general protocols for using this compound in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 human breast cancer cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Proposed Signaling Pathway of this compound

CFM1_Signaling_Pathway CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Complex CFM1->CARP1_APC2 G2M_Progression G2/M Phase Progression CARP1_APC2->G2M_Progression Cell_Cycle_Arrest G2/M Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound and Vehicle Control incubate_24h->treat_cells prepare_cfm1 Prepare this compound Dilutions prepare_cfm1->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp assay Perform Assay (e.g., MTT, Flow Cytometry) incubate_exp->assay analyze Data Acquisition and Analysis assay->analyze end End analyze->end

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols: Utilizing CFM-4.16 in a Mouse Model of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-4.16 is a novel small molecule inhibitor identified as a CARP-1 (Cell Cycle and Apoptosis Regulatory Protein-1) functional mimetic. It has demonstrated significant potential in preclinical studies for the treatment of aggressive cancers, particularly triple-negative breast cancer (TNBC). This document provides detailed application notes and protocols for the use of CFM-4.16 in a mouse model of TNBC, both as a single agent and in combination with cisplatin. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this promising compound.

Mechanism of Action

CFM-4.16 exerts its anti-cancer effects through multiple mechanisms. As a CARP-1 functional mimetic, it stimulates CARP-1 expression, which in turn induces apoptosis.[1][2] This pro-apoptotic activity is mediated through the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and the cleavage of PARP (Poly ADP-ribose polymerase).[1][3]

Furthermore, CFM-4.16 has been shown to inhibit key oncogenic signaling pathways. In TNBC cells, it downregulates the expression of FZD8 and LRP6, components of the Wnt signaling pathway, as well as the proto-oncogene c-Myc.[4][5] This inhibition of Wnt signaling is crucial as it plays a significant role in the growth and chemotherapy resistance of cancer stem cells (CSCs).[4] Additionally, CFM-4.16 has been observed to inhibit the activation of the c-Met oncogene.[2]

A key finding is the synergistic effect of CFM-4.16 with conventional chemotherapy agents like cisplatin. This combination has been shown to significantly enhance cell death in both parental and cisplatin-resistant TNBC cells, suggesting a potential strategy to overcome chemotherapy resistance.[4]

Data Presentation

In Vitro Efficacy of CFM-4.16
Cell LineTreatmentEffectReference
MDA-MB-468 (TNBC)CFM-4.16Inhibition of cell viability[1]
Cisplatin-Resistant MDA-MB-231 (TNBC)CFM-4.16 + CisplatinReduction in FZD8 and LRP6 expression, increased apoptosis[4]
Cisplatin-Resistant MDA-MB-468 (TNBC)CFM-4.16 + CisplatinReduction in FZD8 and LRP6 expression, increased apoptosis[4]
CSCs from Resistant TNBC cellsCFM-4.16 + Cisplatin80-90% reduction in mammosphere formation[4]
In Vivo Efficacy of CFM-4.16 Nano-Lipid Formulation (NLF) in Combination with Doxorubicin
Mouse ModelTreatment GroupAverage Tumor Volume (mm³) at end of studyStandard ErrorSignificance (p-value)Reference
TNBC XenograftPlacebo~1400~150-[1]
TNBC XenograftCFM-4.16 NLF~1200~120>0.05 vs Placebo[1]
TNBC XenograftDoxorubicin~700~80<0.05 vs Placebo[1]
TNBC XenograftCFM-4.16 NLF + Doxorubicin~300~50<0.04 vs Doxorubicin[1]

Experimental Protocols

Preparation of CFM-4.16 Nano-Lipid Formulation (NLF)

For in vivo studies, a nano-lipid formulation (NLF) of CFM-4.16 is recommended to improve bioavailability.

Materials:

  • CFM-4.16

  • Glycerol monostearate

  • Soy lecithin

  • Polysorbate 80

  • Distilled water

Protocol:

  • Melt glycerol monostearate at 70°C.

  • Dissolve CFM-4.16 and soy lecithin in the molten lipid phase.

  • Prepare an aqueous phase by dissolving polysorbate 80 in distilled water and heat to 70°C.

  • Add the aqueous phase to the lipid phase dropwise while homogenizing at high speed.

  • Continue homogenization for 15 minutes.

  • Cool the nanoemulsion to room temperature under gentle stirring.

  • Characterize the NLF for particle size, zeta potential, and encapsulation efficiency.

Breast Cancer Xenograft Mouse Model

Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line:

  • MDA-MB-231 or MDA-MB-468 (human triple-negative breast cancer cell lines).

Protocol:

  • Culture TNBC cells to 80-90% confluency.

  • Harvest cells by trypsinization and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the mammary fat pad of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

In Vivo Efficacy Study: CFM-4.16 NLF and Cisplatin Combination Therapy

Treatment Groups:

  • Vehicle control (e.g., saline or PBS)

  • CFM-4.16 NLF (e.g., 20 mg/kg, oral gavage, daily)

  • Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly)

  • CFM-4.16 NLF + Cisplatin (combination of the above doses and schedules)

Protocol:

  • Administer treatments to the respective groups as per the defined schedule.

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.

  • Excise the tumors and weigh them.

  • A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and markers of the targeted signaling pathways).

  • Another portion of the tumor can be snap-frozen for Western blot analysis.

Visualizations

G cluster_CFM CFM-4.16 cluster_CARP1 CARP-1 Upregulation cluster_Apoptosis Apoptosis Induction cluster_Wnt Wnt Pathway Inhibition cluster_cMet c-Met Inhibition CFM CFM-4.16 CARP1 CARP-1 CFM->CARP1 FZD8_LRP6 FZD8/LRP6 CFM->FZD8_LRP6 Inhibits cMyc c-Myc CFM->cMyc Inhibits cMet c-Met Activation CFM->cMet Inhibits p38_JNK p38/JNK Activation CARP1->p38_JNK Caspase Caspase Activation p38_JNK->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis Wnt_Inhibition Inhibition of CSC Growth & Chemoresistance cMet_Inhibition Inhibition of Tumor Growth & Metastasis

Caption: Mechanism of Action of CFM-4.16 in Breast Cancer Cells.

G start Start culture Culture TNBC Cells (MDA-MB-231 or MDA-MB-468) start->culture prepare_cells Prepare Cell Suspension (1x10^6 cells in PBS/Matrigel) culture->prepare_cells inject Inject Cells into Mammary Fat Pad of Nude Mice prepare_cells->inject monitor_tumors Monitor Tumor Growth inject->monitor_tumors randomize Randomize Mice into Treatment Groups (Tumor Volume ~100 mm³) monitor_tumors->randomize treat Administer Treatment: - Vehicle - CFM-4.16 NLF - Cisplatin - Combination randomize->treat monitor_treatment Monitor Tumor Volume and Body Weight treat->monitor_treatment end End of Study monitor_treatment->end analyze Tumor Excision and Analysis (Weight, IHC, Western Blot) end->analyze

Caption: Experimental Workflow for In Vivo Efficacy Study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CFM-1 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CFM-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly its limited solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experimental protocols and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and Anaphase-Promoting Complex subunit 2 (APC-2). By disrupting this interaction, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells. It is a valuable tool for studying cell cycle regulation and for the development of novel anti-cancer therapeutics.

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?

This is a common issue for many small molecules that, like this compound, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous environment, the this compound molecules can rapidly come out of solution and form a precipitate because their solubility limit in the final aqueous solution has been exceeded.

Q3: What are the immediate steps I can take if I observe precipitation of this compound in my aqueous solution?

If you notice precipitation, consider these initial troubleshooting steps:

  • Gentle Warming: Briefly warming the solution to 37°C may help redissolve the precipitate. However, avoid prolonged heating, as it could degrade the compound.

  • Sonication: A brief sonication in a water bath sonicator can help break up aggregates and improve dissolution.

  • pH Adjustment: If your experimental buffer allows, adjusting the pH might enhance the solubility of this compound, depending on its chemical properties.

Q4: How can I prepare my working solutions of this compound in aqueous buffers to avoid precipitation?

The key is to avoid a sudden, large change in solvent polarity. Here is a recommended protocol for preparing aqueous working solutions from a DMSO stock:

  • Prepare a High-Concentration Stock in DMSO: Dissolve the solid this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming or brief sonication can assist with this step.

  • Make Intermediate Dilutions in DMSO: Before diluting into your final aqueous buffer, perform one or more intermediate serial dilutions of your stock solution in 100% DMSO.

  • Final Dilution into Aqueous Buffer: Add the final, lower concentration DMSO stock dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

Important Note: Always add the DMSO stock to the aqueous buffer, not the other way around.

Troubleshooting Guide: Optimizing this compound Solubility

If you continue to experience insolubility issues, the following guide provides more advanced strategies.

Experimental Protocol: Solubility Testing of this compound

To determine the optimal conditions for your specific aqueous buffer, it is advisable to perform a small-scale solubility test.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Your target aqueous buffer (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of your aqueous buffer containing decreasing percentages of DMSO (e.g., 5%, 2%, 1%, 0.5%, 0.1% DMSO).

  • Add the this compound DMSO stock to each of the aqueous buffer dilutions to achieve your desired final concentration of this compound.

  • Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 30 minutes).

  • Visually inspect for any precipitate. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC-UV.

Data Presentation: this compound Solubility Profile (Hypothetical Example)
Solvent SystemFinal DMSO Concentration (%)Maximum Soluble Concentration of this compound (µM)Observations
PBS (pH 7.4)1.050Clear solution
PBS (pH 7.4)0.525Clear solution
PBS (pH 7.4)0.15Precipitate observed above 5 µM
DMEM + 10% FBS1.0100Clear solution
DMEM + 10% FBS0.550Clear solution
DMEM + 10% FBS0.110Precipitate observed above 10 µM

Note: This data is for illustrative purposes only. You must determine these values for your specific experimental conditions.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Preparing Aqueous Solutions of this compound

G cluster_0 Preparation of Stock Solution cluster_1 Intermediate Dilution cluster_2 Final Working Solution solid_cfm1 Solid this compound stock_solution 10 mM Stock Solution in DMSO solid_cfm1->stock_solution Dissolve dmso 100% Anhydrous DMSO dmso->stock_solution intermediate_dilution 1 mM Intermediate Dilution in DMSO stock_solution->intermediate_dilution Dilute working_solution Final Working Solution (e.g., 10 µM this compound) intermediate_dilution->working_solution Add dropwise with vigorous mixing aqueous_buffer Aqueous Buffer (e.g., PBS, Media) aqueous_buffer->working_solution

Caption: Workflow for preparing aqueous solutions of this compound.

This compound Signaling Pathway

G cluster_inhibition CFM1 This compound CARP1 CARP-1 CFM1->CARP1 Binds to APC2 APC-2 (part of APC/C) CFM1->APC2 Blocks Interaction CARP1->APC2 Interaction APC_C APC/C E3 Ubiquitin Ligase (Inactive) APC2->APC_C Inactivation of CyclinB1 Cyclin B1 APC_C->CyclinB1 No Degradation of G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases

potential off-target effects of CFM-1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the CFM-1 inhibitor, a small molecule antagonist of the CARP-1/APC-2 interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound inhibitor?

This compound is a small molecule antagonist that disrupts the protein-protein interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and Anaphase-Promoting Complex Subunit 2 (APC-2).[1] By inhibiting this interaction, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells.[1]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound stem from the disruption of the CARP-1/APC-2 interaction, leading to:

  • Induction of G2/M cell cycle arrest.[1]

  • Suppression of viability in human breast cancer cells.[1]

  • Induction of apoptosis.[2]

Q3: Is there any information on the off-target effects of this compound or related compounds?

Direct and comprehensive off-target profiling data for this compound is limited in publicly available literature. However, a related compound, CFM-4.16 (a derivative of the CFM-4 compound from the same chemical series), has been shown to inhibit the oncogenic kinases c-Met and Akt. This suggests that CFM-class compounds may have off-target kinase inhibitory activity. It is crucial for researchers to empirically determine the selectivity profile of this compound in their experimental system.

Q4: What are the common reasons for unexpected or inconsistent results with this compound?

Unexpected or inconsistent results when using this compound can arise from several factors, including:

  • Off-target effects: The inhibitor may be affecting other cellular proteins in addition to the intended CARP-1/APC-2 target.

  • Compound instability: Degradation of the compound can lead to a loss of activity or the generation of active metabolites with different target profiles.

  • Cell line-specific effects: The cellular context, including the expression levels of on-target and potential off-target proteins, can influence the observed phenotype.

  • Experimental conditions: Factors such as inhibitor concentration, treatment duration, and cell density can significantly impact the outcome.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity is observed at the effective concentration.
Possible CauseTroubleshooting StepExpected Outcome
Off-target toxicity 1. Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. 2. Conduct a kinase selectivity profiling assay to identify potential off-target kinases. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (if applicable) or by depleting potential off-targets using siRNA/shRNA.1. Identification of a therapeutic window with minimal toxicity. 2. A list of potential off-target kinases that may be responsible for the cytotoxic effects. 3. Confirmation that the observed cytotoxicity is due to off-target effects.
Solvent toxicity Use a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor treatment.The vehicle control should not exhibit significant cytotoxicity.
Compound precipitation Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Ensure the final solvent concentration is within the recommended limits for your cell line.No visible precipitate should be present in the culture medium.
Issue 2: The observed cellular phenotype does not match the expected on-target effects of CARP-1/APC-2 inhibition.
Possible CauseTroubleshooting StepExpected Outcome
Dominant off-target effects 1. Perform a broad proteomic analysis (e.g., using affinity chromatography coupled with mass spectrometry) to identify all cellular proteins that bind to this compound. 2. Compare the observed phenotype with the known functions of the identified off-targets.1. A comprehensive list of potential off-target proteins. 2. A better understanding of the signaling pathways being perturbed by the inhibitor.
Activation of compensatory signaling pathways Use western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways related to cell cycle control and apoptosis.Identification of activated pathways that may be masking the expected on-target phenotype.
Incorrect inhibitor concentration Re-evaluate the IC50 or EC50 of the inhibitor in your specific cell line and assay.A more accurate determination of the optimal inhibitor concentration for observing on-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service or an in-house panel that covers a broad range of the human kinome.

  • Assay Performance: The kinase reactions are typically performed in a multi-well plate format. Each well contains a specific kinase, a suitable substrate (often a peptide), and ATP. The inhibitor (this compound) is added at one or more concentrations.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of inhibition for each kinase at each inhibitor concentration is calculated relative to a vehicle control. The results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values for the most potently inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.

  • Cell Treatment: Treat cultured cells with either the this compound inhibitor or a vehicle control for a specified period.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by western blotting using antibodies against the target protein (CARP-1 or APC-2) and a known off-target or a loading control.

  • Data Analysis: Binding of the inhibitor is expected to stabilize the target protein, resulting in a higher amount of the soluble protein at elevated temperatures compared to the vehicle-treated control.

Visualizations

CARP1_APC2_Signaling_Pathway cluster_G2M G2/M Phase CyclinB_CDK1 Cyclin B / CDK1 APC_C APC/C CyclinB_CDK1->APC_C Activates Securin Securin APC_C->Securin Ubiquitinates for degradation Anaphase Anaphase Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves CARP1 CARP-1 APC2 APC-2 (component of APC/C) CARP1->APC2 Binds to and regulates CFM1 This compound Inhibitor CFM1->CARP1 Blocks binding to APC-2 Off_Target_ID_Workflow start Start: Unexpected Phenotype Observed phenotypic_screen Phenotypic Screening in Diverse Cell Lines start->phenotypic_screen biochemical_screen Biochemical/Proteomic Screening start->biochemical_screen target_id Identify Potential Off-Targets phenotypic_screen->target_id biochemical_screen->target_id validation Validate Off-Targets target_id->validation rescue_exp Rescue Experiments (siRNA/Overexpression) validation->rescue_exp sar Structure-Activity Relationship (SAR) Studies validation->sar conclusion Conclusion: Confirmed Off-Target Effect rescue_exp->conclusion sar->conclusion Troubleshooting_Tree start Inconsistent or Unexpected Results with this compound check_concentration Is the inhibitor concentration optimal? start->check_concentration check_phenotype Does the phenotype match on-target effects? check_concentration->check_phenotype Yes retest_ic50 Re-determine IC50/EC50 check_concentration->retest_ic50 No investigate_off_target Investigate Off-Target Effects check_phenotype->investigate_off_target No check_compound Is the compound stable? check_phenotype->check_compound Yes perform_profiling Perform Kinase/Proteomic Profiling investigate_off_target->perform_profiling check_storage Check storage conditions and compound integrity check_compound->check_storage No validate_targets Validate hits (e.g., CETSA, siRNA) perform_profiling->validate_targets

References

Technical Support Center: Minimizing CFM-1 Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of CFM-1 in normal cell lines during in vitro experiments. By understanding the compound's mechanism of action and adhering to best practices in cell culture and experimental design, off-target effects can be minimized, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it affect normal cells?

A1: this compound is a CARP-1 Functional Mimetic. It acts as a small molecule antagonist of the interaction between Cell Cycle and Apoptosis Regulatory Protein (CARP-1, also known as CCAR1) and Anaphase-Promoting Complex 2 (APC-2).[1][2] This disruption prevents the proper functioning of the APC/C E3 ubiquitin ligase, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] While this is the desired effect in cancer cells, both CARP-1 and APC-2 are involved in normal physiological processes, including cellular differentiation.[3][4] Therefore, high concentrations or prolonged exposure to this compound could potentially impact the viability of healthy, proliferating normal cells by interfering with these essential functions.

Q2: Is this compound expected to be highly toxic to all normal cell lines?

A2: Not necessarily. Published research on related CARP-1 Functional Mimetics (CFMs) has shown a degree of selectivity. For instance, CFM-4, a lead compound in this class, has been demonstrated to suppress the growth of drug-resistant human breast cancer cells without affecting the growth of the immortalized (non-cancerous) human breast epithelial cell line MCF-10A.[1][5] This suggests a potential therapeutic window and that not all normal cell lines will be equally sensitive. Cytotoxicity will likely depend on the specific cell type, its proliferation rate, and its reliance on the CARP-1/APC-2 pathway.

Q3: My normal cell line is showing significant cytotoxicity. What are the immediate troubleshooting steps?

A3: First, verify the basics of your experimental setup. This includes confirming the final concentration of your solvent (e.g., DMSO should typically be < 0.1%), ensuring your cells are healthy and within a consistent passage number, and checking for any signs of contamination. Next, perform a careful dose-response and time-course experiment to determine the IC50 value of this compound in your specific normal cell line. This will help you identify a concentration that minimizes cytotoxicity while still being relevant for your experimental question.

Q4: Could the observed cytotoxicity be an artifact of the assay itself?

A4: Yes, this is a possibility. For example, in MTT or similar metabolic assays, high concentrations of a compound might cause it to precipitate, leading to false readings.[6] Some compounds can also interfere with the assay reagents. It is advisable to visually inspect the wells for any precipitate under a microscope and to run appropriate controls, such as media-only and vehicle-only controls, to rule out assay interference.[7] Consider using an orthogonal cytotoxicity assay (e.g., measuring LDH release or using a dye that stains dead cells) to confirm your initial findings.[8]

Q5: How can I optimize my experimental protocol to reduce cytotoxicity in my normal cell line?

A5: Optimization is key. Based on your initial dose-response and time-course experiments, consider the following adjustments:

  • Reduce Concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect in your cancer cell line of interest while having a minimal impact on the normal cell line.

  • Shorten Exposure Time: Limit the duration of this compound treatment. A shorter exposure may be sufficient to induce the desired signaling events without leading to widespread cell death in normal cells.[9]

  • Optimize Cell Density: Ensure that you are using an optimal and consistent cell seeding density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.[6]

Troubleshooting Guide

The following table outlines common issues observed when assessing the cytotoxicity of this compound in normal cell lines and provides actionable solutions.

Issue Observed Potential Cause Suggested Action & Rationale Expected Outcome
High cytotoxicity across both normal and cancer cell lines 1. Compound Insolubility: this compound may be precipitating at high concentrations, causing physical damage to cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Visually inspect wells for precipitate. Measure the solubility of this compound in your culture medium. 2. Run a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[6]More consistent, dose-dependent cytotoxicity that reflects the true biological activity of this compound.
Results are not reproducible between experiments 1. Inconsistent Cell Health: Cell viability, passage number, or seeding density may vary between experiments. 2. Reagent Variability: Inconsistent preparation or storage of this compound stock solutions or assay reagents.1. Use cells within a consistent and low passage number range. Ensure >95% viability before seeding. Optimize and standardize cell seeding density.[7] 2. Prepare fresh this compound dilutions for each experiment. Ensure proper storage of all reagents.Increased reproducibility of IC50 values and more reliable data.
Normal cells appear stressed but assay shows high viability 1. Assay Insensitivity: The chosen assay (e.g., MTT) may be measuring metabolic activity, which might not immediately decline even if cells are stressed or have entered cell cycle arrest. 2. Cytostatic vs. Cytotoxic Effect: this compound may be inhibiting proliferation (cytostatic) rather than directly killing the cells (cytotoxic) at the tested concentration.1. Use a more direct measure of cell death, such as an LDH release assay or a live/dead cell stain (e.g., Trypan Blue, Propidium Iodide).[8] 2. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over several days) to distinguish between cytostatic and cytotoxic effects.A more accurate assessment of the true impact of this compound on normal cell viability and proliferation.
Higher than expected toxicity in normal cells 1. On-Target Toxicity: The specific normal cell line may be highly dependent on the CARP-1/APC-2 pathway for normal cell cycle progression. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects unrelated to CARP-1/APC-2 inhibition.1. Research the expression and role of CARP-1 and APC-2 in your specific normal cell line. Consider using a different normal cell line as a control if possible. 2. Perform a thorough dose-response analysis to find the lowest effective concentration.Identification of a more suitable normal cell line for your experiments or a refined concentration range that minimizes off-target effects.

Quantitative Data Summary

Compound Cell Line Cell Type Incubation Time (h) IC50 (µM) Reference
This compoundMDA-MB-231Human Breast Cancer48User-determinedN/A
This compoundMCF-10AImmortalized Human Breast Epithelial48User-determinedN/A
This compoundHDFHuman Dermal Fibroblasts48User-determinedN/A
CFM-4Various Cancer CellsHuman CancersNot Specified10 - 15[2]
CFM-4MCF-10AImmortalized Human Breast EpithelialNot SpecifiedNo effect on growth[1]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound serial dilutions in complete culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 This compound Mechanism of Action CFM1 This compound CARP1 CARP-1 CFM1->CARP1 binds & stimulates expression APC_Complex APC/C E3 Ligase (Active) CFM1->APC_Complex inhibits interaction with CARP-1 CARP1->APC_Complex co-activates APC2 APC-2 APC2->APC_Complex component of G2M G2/M Transition APC_Complex->G2M promotes Apoptosis Apoptosis G2M->Apoptosis arrest leads to

Caption: this compound binds to CARP-1, inhibiting its co-activation of the APC/C complex, which leads to G2/M arrest and apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start Seed Seed Normal & Cancer Cell Lines Start->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treat->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze Compare Compare IC50 Values (Normal vs. Cancer) Analyze->Compare Optimize Optimize Protocol (Concentration, Time) Compare->Optimize If cytotoxicity in normal cells is high End End Compare->End If selective Optimize->Treat

Caption: A stepwise workflow for assessing and optimizing this compound treatment to minimize cytotoxicity in normal cell lines.

G cluster_2 Troubleshooting Logic High_Cytotoxicity High Cytotoxicity in Normal Cells? Check_Controls Solvent/Assay Controls OK? High_Cytotoxicity->Check_Controls Check_Cells Cell Health/Density OK? Check_Controls->Check_Cells Yes Fix_Controls Action: Fix Controls Check_Controls->Fix_Controls No Optimize_Dose Lower Dose/Time? Check_Cells->Optimize_Dose Yes Fix_Cells Action: Standardize Culture Check_Cells->Fix_Cells No Consider_Mechanism On-Target Toxicity? Optimize_Dose->Consider_Mechanism No Fix_Dose Action: Re-run Optimized Assay Optimize_Dose->Fix_Dose Yes

Caption: A decision tree to guide troubleshooting efforts when unexpected cytotoxicity is observed in normal cell lines.

References

Technical Support Center: Interpreting Unexpected Results in CFM-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CFM-1, a small molecule antagonist of the CARP-1/APC-2 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that antagonizes the binding of Cell Cycle and Apoptosis Regulatory Protein (CARP-1, also known as CCAR1) to the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1][2] This interaction is crucial for cell cycle progression. By disrupting the CARP-1/APC-2 binding, this compound is expected to induce G2/M cell cycle arrest and subsequently, apoptosis.[1][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: As with many small molecule inhibitors, this compound is likely soluble in dimethyl sulfoxide (DMSO).[4] Stock solutions should be prepared in high-purity, anhydrous DMSO and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is non-toxic to the cells, typically below 0.5%, and to include a vehicle-only (DMSO) control in all experiments.[6]

Q3: How do I determine the optimal working concentration of this compound for my cell line?

A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for the desired effect (e.g., growth inhibition or apoptosis). Based on studies with its analogue, CFM-4, which has an IC50 range of 10-15 μM for apoptosis, a starting concentration range of 1-25 µM for this compound could be appropriate.[3]

Q4: How can I confirm that this compound is engaging its target in my cellular experiments?

A4: Confirming target engagement is a critical step. While direct binding assays can be complex, you can infer target engagement by observing the expected downstream biological effects. The primary expected outcome of this compound treatment is G2/M cell cycle arrest.[1][3] This can be measured by flow cytometry analysis of DNA content. Additionally, you can perform co-immunoprecipitation (co-IP) experiments to assess the disruption of the CARP-1 and APC-2 interaction in the presence of this compound.

Troubleshooting Guides

Issue 1: No significant G2/M arrest is observed after this compound treatment.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.

Possible Cause Suggested Solution
This compound Concentration is Too Low Perform a dose-response experiment with a wider range of concentrations. Ensure your cell line is sensitive to this compound; some cell lines may be inherently resistant.
Incubation Time is Too Short Conduct a time-course experiment to determine the optimal treatment duration for inducing G2/M arrest in your specific cell line.
This compound is Inactive Ensure the compound has been stored correctly and prepare a fresh stock solution from powder.[6] If possible, verify the compound's integrity.
Cells are Not Actively Proliferating Ensure that your cells are in the exponential growth phase at the time of treatment. Cell cycle arrest can only be observed in a dividing population.[7]
Flow Cytometry Protocol Issues Review your cell fixation and staining protocol. Inadequate permeabilization or DNA staining can lead to poor resolution of cell cycle peaks.[7] Use a low flow rate during acquisition for better data quality.[7]
High Cell Density Overly confluent cells may exit the cell cycle, masking the effects of this compound. Ensure you are seeding cells at a density that allows for logarithmic growth throughout the experiment.
Issue 2: High levels of cell death are observed at concentrations expected to cause G2/M arrest.

If you observe widespread cell death without a clear G2/M accumulation, consider the following:

Possible Cause Suggested Solution
This compound Concentration is Too High Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with lower concentrations to identify a range that induces cell cycle arrest without immediate, overwhelming toxicity.
Off-Target Effects At higher concentrations, small molecules can have off-target effects leading to non-specific toxicity.[6] Try to use the lowest effective concentration that shows the desired phenotype.
Solvent Toxicity Ensure the final DMSO concentration in your culture medium is not exceeding toxic levels for your cell line (typically <0.5%). Always include a vehicle control.[6]
Prolonged Exposure Reduce the incubation time. A shorter exposure might be sufficient to induce G2/M arrest before the onset of widespread apoptosis.

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of a cell line after treatment with this compound.

  • Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle (DMSO) control. Incubate for the predetermined optimal time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells with PBS.

    • Trypsinize the cells and collect them in a tube.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.[8]

    • Use a low flow rate to ensure accurate data collection.[7]

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[9] An increase in the G2/M population in this compound treated cells compared to the vehicle control indicates G2/M arrest.

Visualizations

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Result in This compound Experiment No_G2M_Arrest No G2/M Arrest Observed Start->No_G2M_Arrest High_Toxicity High Cell Toxicity Observed Start->High_Toxicity Check_Concentration Check this compound Concentration No_G2M_Arrest->Check_Concentration Is Concentration Optimal? Check_Time Check Incubation Time No_G2M_Arrest->Check_Time Is Incubation Time Sufficient? Lower_Concentration Lower this compound Concentration High_Toxicity->Lower_Concentration Is Concentration Too High? Reduce_Time Reduce Incubation Time High_Toxicity->Reduce_Time Is Exposure Too Long? Check_Concentration->Check_Time Check_Activity Check this compound Activity Check_Time->Check_Activity Check_Cells Check Cell Proliferation Check_Activity->Check_Cells Lower_Concentration->Reduce_Time Check_Solvent Check Solvent Concentration Reduce_Time->Check_Solvent

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Optimizing CFM-1 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CFM-1, a small molecule inhibitor of the CARP-1/APC-2 interaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the interaction between Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1, also known as CCAR1) and the Anaphase-Promoting Complex subunit 2 (APC-2)[1][2]. By disrupting this interaction, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells[2][3]. It is part of a class of compounds known as CARP-1 Functional Mimetics (CFMs)[2][3].

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

The reported EC50 value for this compound is 4.1 μM. A common starting point for in vitro experiments is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 μM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO.

  • Preparation of Stock Solution:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the DMSO to the vial and vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Store the powder at -20°C for up to three years.

    • Store the stock solution in aliquots at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.

Q4: Is the "Citifluor™ this compound Mountant Solution" the same as the this compound small molecule inhibitor?

No, these are different products. Citifluor™ this compound is a glycerol-phosphate buffered saline-based mountant solution with a specific refractive index for use in microscopy[4]. The this compound discussed in this guide is a small molecule inhibitor of the CARP-1/APC-2 interaction. Always ensure you are using the correct product for your application.

Q5: What are potential off-target effects of this compound?

As with any small molecule inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the intended on-target activity.

  • Control Strategies:

    • Use a structurally distinct inhibitor of the same target if available.

    • Perform dose-response analyses for both on-target and any unexpected effects. A significant divergence in potency may suggest an off-target effect.

    • Employ genetic approaches, such as siRNA or CRISPR-mediated knockdown of CARP-1 or APC-2, to see if the phenotype is replicated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no efficacy - Ineffective dosage- Cell line resistance- Compound degradation- Perform a dose-response experiment to determine the optimal concentration.- Test on a sensitive/control cell line to confirm compound activity.- Ensure proper storage of this compound stock solutions and avoid repeated freeze-thaw cycles.
High cell death in control - Solvent toxicity- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Run a solvent-only control.
Inconsistent results - Inconsistent cell seeding- Variation in incubation times- Pipetting errors- Ensure a homogenous cell suspension and accurate cell counting.- Standardize all incubation times.- Use calibrated pipettes and proper pipetting techniques.
Unexpected phenotype - Off-target effects- Refer to the control strategies outlined in FAQ Q5.- Conduct a literature search for known off-target effects of similar compounds.- Consider performing a screen to identify potential off-target interactions.

Data Presentation

Table 1: Representative IC50 Values of CFM Compounds in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MDA-MB-231Breast CancerCFM-4~5--INVALID-LINK--
MDA-MB-468Breast CancerCFM-4~5--INVALID-LINK--
HCT-116Colon CancerThis compoundNot specified--INVALID-LINK--
PC-3Prostate CancerThis compoundNot specified--INVALID-LINK--

Note: Researchers should determine the specific IC50 value for this compound in their cell line of interest.

Experimental Protocols

Cell Viability Assay (e.g., MTT/MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: If using MTT, add the solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Effects CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Interaction CFM1->CARP1_APC2 Inhibits APC_C APC/C E3 Ligase (Inactive) CARP1_APC2->APC_C Required for Activation G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound signaling pathway leading to cell cycle arrest.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing cluster_assays Efficacy Assays start Start prepare_cfm1 Prepare this compound Stock Solution start->prepare_cfm1 seed_cells Seed Cells (e.g., 96-well plate) prepare_cfm1->seed_cells treat_cells Treat with This compound Dilutions seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT/MTS) incubate->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_assay analyze Data Analysis (IC50, % Cell Cycle) viability_assay->analyze cell_cycle_assay->analyze end End analyze->end

Caption: A typical experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Degradation of Small Molecule Inhibitors in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issue of small molecule degradation in long-term cell culture experiments, with a focus on a hypothetical compound, CFM-1. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of small molecule inhibitors.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of your compound during cell culture experiments.

Issue Possible Causes Suggested Solutions
Reduced or complete loss of efficacy of this compound over time. [1]Degradation in media: The compound may be inherently unstable in aqueous solutions at 37°C or may react with components in the culture media.[2][3]- Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[2] - Test stability in different types of cell culture media.[2] - Replenish the media with fresh compound at regular intervals for long-term experiments.[1]
Enzymatic degradation: Components in Fetal Bovine Serum (FBS) can enzymatically degrade the compound.[1]- Reduce the serum concentration if the cell line can tolerate it.[1] - Consider using serum-free or reduced-serum media for short-term treatments.[1] - Heat-inactivate the FBS, which may denature some degradative enzymes.[1]
pH instability: Changes in the pH of the culture medium can affect compound stability.[2][4]- Regularly monitor the pH of your culture medium.[1] - Use a medium with a more robust buffering system, like HEPES.[1]
High variability in experimental results between replicates. [1]Inconsistent sample handling: Variations in the timing of sample collection and processing can lead to discrepancies.[2]- Ensure precise and consistent timing for all experimental steps.[2]
Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.[2][5]- Prepare fresh solutions for each experiment.[3] - Use sonication or vortexing to aid dissolution.[3] - Perform a two-step dilution: first to an intermediate concentration in the solvent, then to the final concentration in pre-warmed media.[5]
Non-specific binding: The compound may adhere to the surface of the cell culture plates.[1]- Use low-protein-binding microplates.[1] - Pre-treat plates with a blocking agent like bovine serum albumin (BSA).[1]
Precipitation of the compound in the culture medium. [1]Poor aqueous solubility: The compound may have limited solubility in the aqueous environment of the cell culture medium.[5]- Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically below 0.5%).[5] - Add the compound stock solution to pre-warmed media while vortexing to facilitate mixing.[5]
Sub-optimal stock solution: The quality and storage of the stock solution can impact its stability and solubility.- Use fresh, anhydrous DMSO to prepare stock solutions as DMSO is hygroscopic.[5] - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[5]

Frequently Asked Questions (FAQs)

Q1: How can I determine the stability of this compound in my specific cell culture conditions?

A1: To determine the stability of your compound, you can perform a time-course experiment where you incubate the compound in your complete cell culture medium (with and without cells) under standard culture conditions (37°C, 5% CO₂).[1] At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the intact compound using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2]

Q2: What are the typical signs of this compound instability in my experiments?

A2: Signs of instability include a diminished or absent biological effect over time, inconsistent results between replicates, and the appearance of precipitate in the culture medium.[1]

Q3: How does the choice of cell culture medium affect the stability of a small molecule?

A3: Different cell culture media have varying compositions of amino acids, vitamins, and other components that could potentially react with your compound.[2][3] The pH and buffering capacity of the medium also play a crucial role in stability.[2][4] It is advisable to test the stability of your compound in the specific medium you are using for your experiments.[2]

Q4: Can the degradation of this compound affect downstream signaling pathways?

A4: Yes. If this compound degrades, its effective concentration decreases, leading to a reduced or complete loss of its intended inhibitory effect on its target. This can result in the unintended activation or deactivation of downstream signaling pathways that you are studying.

Q5: What is the recommended way to prepare and store stock solutions of small molecule inhibitors?

A5: For optimal stability, small molecule inhibitors should typically be dissolved in an appropriate solvent like anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5] This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability.[5]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different cell culture conditions, as would be determined by an HPLC-MS stability assay.

Condition Time Point (hours) % this compound Remaining (Mean ± SD)
Media A + 10% FBS 0100 ± 0.0
885.2 ± 3.1
2455.7 ± 4.5
4820.1 ± 2.8
Media A (serum-free) 0100 ± 0.0
895.4 ± 1.8
2488.9 ± 2.2
4875.3 ± 3.9
Media B + 10% FBS 0100 ± 0.0
890.1 ± 2.5
2470.3 ± 3.7
4845.6 ± 4.1

Experimental Protocols

Protocol 1: Assessing Small Molecule Stability in Cell Culture Media

Objective: To determine the in vitro stability of a small molecule inhibitor (e.g., this compound) in a specific cell culture medium over time.

Materials:

  • Small molecule inhibitor (this compound)

  • Anhydrous DMSO

  • Complete cell culture medium (with and without serum)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC-MS system

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]

    • Prepare a working solution by diluting the stock solution in the desired cell culture medium to a final concentration of 10 µM.[2]

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition to be tested (e.g., with and without 10% FBS).[2]

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[2]

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2] The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins.[2]

    • Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to HPLC vials for analysis.[2]

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to determine the concentration of the intact this compound.[2]

    • The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Prepare 10 µM this compound working solution in media prep_stock->prep_working add_to_plate Add working solution to 24-well plate prep_working->add_to_plate Start Experiment incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate collect_samples Collect aliquots at 0, 2, 8, 24, 48 hours incubate->collect_samples process_samples Protein precipitation & centrifugation collect_samples->process_samples Process Samples hplc_ms HPLC-MS analysis process_samples->hplc_ms data_analysis Calculate % remaining hplc_ms->data_analysis troubleshooting_logic start Reduced Efficacy of this compound check_stability Perform Stability Assay (Protocol 1) start->check_stability is_stable Is this compound stable? check_stability->is_stable stable Troubleshoot other experimental parameters (e.g., cell line, assay) is_stable->stable Yes unstable Identify cause of instability is_stable->unstable No check_media Test different media formulations unstable->check_media check_serum Reduce or remove serum unstable->check_serum check_ph Monitor and buffer pH unstable->check_ph replenish Replenish this compound during experiment check_media->replenish check_serum->replenish check_ph->replenish signaling_pathway CFM1 This compound Target Target Protein CFM1->Target Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream1->CellularResponse Downstream2->CellularResponse Degradation This compound Degradation Degradation->CFM1 Reduces effective concentration

References

Technical Support Center: PFI-1 Handling and Precipitation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the precipitation of PFI-1, a potent and selective BET inhibitor, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is PFI-1 and how does it work?

PFI-1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and cell cycle regulators.[1] PFI-1 acts as an acetyl-lysine mimetic, competitively binding to the bromodomains of BET proteins and displacing them from chromatin.[1] This leads to the downregulation of target genes like c-MYC, resulting in cell cycle arrest and apoptosis in sensitive cell lines.[1]

Q2: I am observing a precipitate in my cell culture media after adding PFI-1. What could be the cause?

Precipitation of PFI-1 in cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: PFI-1 has inherently low solubility in aqueous solutions like cell culture media.[1]

  • High Final Concentration: Exceeding the solubility limit of PFI-1 in your final culture volume will cause it to precipitate.[1]

  • Improper Dilution: Adding a concentrated DMSO stock of PFI-1 directly to the aqueous media without proper mixing can cause the compound to "crash out" of solution.[1]

  • High DMSO Concentration: While DMSO is an effective solvent for PFI-1, high final concentrations in the media can be toxic to cells and may contribute to precipitation.[1]

  • Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, and proteins which can interact with PFI-1 to form insoluble complexes.[1][2]

  • Temperature and pH Shifts: Changes in the temperature or pH of the media when adding the PFI-1 stock solution can affect its solubility.[1]

Q3: How can I visually identify PFI-1 precipitation?

PFI-1 precipitate can manifest in a few ways within your cell culture media. It may appear as a fine, crystalline powder, a general cloudy haze throughout the media, or as larger, distinct crystals.[1]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

To minimize cytotoxicity and potential precipitation issues, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1%.[1] While some robust cell lines might tolerate up to 0.5%, this can still impact cell viability and experimental results.[1] Primary cells are often more sensitive and may require even lower concentrations.[1]

Troubleshooting Guide: Preventing PFI-1 Precipitation

If you are experiencing PFI-1 precipitation, follow this troubleshooting guide. The table below summarizes the potential causes and recommended solutions.

Potential Cause Recommended Solution Notes
High Final Concentration Decrease the final concentration of PFI-1 in your experiment.Determine the optimal, non-precipitating concentration through a dose-response experiment.
Improper Dilution Technique Prepare an intermediate dilution of the PFI-1 stock in pre-warmed media before adding it to the final culture volume. Alternatively, add the PFI-1 stock dropwise while gently swirling the media.[1]This gradual dilution helps to avoid localized high concentrations that can lead to precipitation.
High DMSO Concentration Ensure the final DMSO concentration is at or below 0.1%.[1]Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Media Component Interactions If possible, test the solubility of PFI-1 in a basal medium (without serum or complex supplements) first.This can help identify if specific components are contributing to the precipitation.
Temperature and pH Fluctuations Pre-warm your cell culture media to the incubation temperature (e.g., 37°C) before adding the PFI-1 stock. Ensure the pH of your media is stable.[1]Drastic temperature changes can decrease the solubility of compounds.

Experimental Protocol: PFI-1 Solubility Test in Cell Culture Media

This protocol outlines a method to determine the practical solubility limit of PFI-1 in your specific cell culture media.

Objective: To determine the maximum concentration of PFI-1 that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • PFI-1 powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (e.g., 37°C, 5% CO2)

  • Microscope

Methodology:

  • Prepare a Concentrated PFI-1 Stock Solution:

    • Dissolve PFI-1 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes, prepare serial dilutions of your PFI-1 stock solution into the pre-warmed medium. Aim for a range of final concentrations that bracket your intended experimental concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

    • Important: Maintain a consistent final DMSO concentration across all dilutions (e.g., 0.1%). You may need to add extra DMSO to the lower PFI-1 concentrations to equalize. Include a vehicle control tube with only DMSO and media.

  • Incubation and Observation:

    • Gently vortex each tube to mix thoroughly.

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).

    • Visually inspect the tubes for any signs of precipitation (cloudiness, crystals) at regular intervals.

    • For a more detailed examination, pipette a small aliquot from each tube onto a microscope slide and check for micro-precipitates.

  • Determine Solubility Limit:

    • The highest concentration of PFI-1 that remains clear and free of precipitate throughout the incubation period is the practical solubility limit in your specific media and under your experimental conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting PFI-1 precipitation in your cell culture experiments.

G start Precipitation Observed in Media with PFI-1 check_concentration Is the final PFI-1 concentration high? start->check_concentration reduce_concentration Reduce PFI-1 Concentration check_concentration->reduce_concentration Yes check_dilution How was the PFI-1 stock added to the media? check_concentration->check_dilution No solution Precipitation Resolved reduce_concentration->solution improper_dilution Improper Dilution Technique check_dilution->improper_dilution Direct Addition check_dmso What is the final DMSO concentration? check_dilution->check_dmso Gradual Addition use_intermediate_dilution Use Intermediate Dilution or Dropwise Addition improper_dilution->use_intermediate_dilution use_intermediate_dilution->solution high_dmso > 0.1% check_dmso->high_dmso High check_media Consider Media Interactions and Temperature check_dmso->check_media ≤ 0.1% reduce_dmso Lower Final DMSO Concentration to ≤ 0.1% high_dmso->reduce_dmso reduce_dmso->solution check_media->solution

Caption: Troubleshooting workflow for PFI-1 precipitation.

References

Technical Support Center: Investigating Resistance to CFM-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CFM-1. The information is designed to help identify potential mechanisms of resistance and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule antagonist that disrupts the interaction between CARP-1 (Cell Cycle and Apoptosis Regulatory Protein 1) and APC-2 (Anaphase-Promoting Complex 2).[1] This interference leads to G2/M cell cycle arrest and the induction of apoptosis.[1] The pro-apoptotic signaling cascade initiated by this compound involves the activation of stress-activated protein kinases (SAPKs) like p38 and JNK, leading to the cleavage of PARP and activation of caspases-3 and -8.[2]

Q2: What is the expected outcome of this compound treatment in sensitive cancer cell lines?

In sensitive cell lines, this compound treatment is expected to decrease cell viability, induce G2/M phase cell cycle arrest, and promote apoptosis. A related compound, CFM-4, has also been shown to suppress the growth of drug-resistant breast cancer cells.[3]

Q3: Are there known compounds with similar mechanisms of action?

CFM-4 is a structural and functional analog of this compound, also targeting the CARP-1/APC-2 interaction.[2][3] Additionally, Smac mimetics are another class of drugs that induce apoptosis, albeit through a different mechanism involving the antagonism of Inhibitor of Apoptosis Proteins (IAPs).[4][5][6] Understanding resistance to Smac mimetics can provide insights into potential cross-resistance with this compound.

Troubleshooting Guide

Issue: Cells are showing reduced sensitivity or resistance to this compound treatment.

This is a common challenge in drug development research. The following sections provide potential causes and experimental approaches to investigate and overcome this compound resistance.

Potential Cause 1: Alterations in the CARP-1/APC-2 Pathway

Decreased expression or mutation of CARP-1 or APC-2 could prevent this compound from effectively binding to its target and initiating the apoptotic cascade.

Troubleshooting Steps:

  • Assess Protein Expression: Use Western blotting to compare the expression levels of CARP-1 and APC-2 in sensitive versus resistant cells.

  • Sequence Key Genes: Perform DNA sequencing of the CARP-1 and APC-2 genes in resistant cells to identify any potential mutations that might alter protein function or binding affinity for this compound.

  • Co-Immunoprecipitation: Perform a co-immunoprecipitation assay to determine if the interaction between CARP-1 and APC-2 is altered in resistant cells in the presence of this compound.

Potential Cause 2: Upregulation of Anti-Apoptotic Proteins

Overexpression or stabilization of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and XIAP can block the apoptotic signaling cascade initiated by this compound.[7][8][9][10]

Troubleshooting Steps:

  • Profile IAP Expression: Use Western blotting or qPCR to analyze the expression levels of cIAP1, cIAP2, and XIAP in resistant cells compared to sensitive controls.[8]

  • IAP Antagonism: Treat resistant cells with this compound in combination with an IAP antagonist (e.g., a Smac mimetic) to see if sensitivity can be restored.[5]

  • Assess Protein Stability: Investigate the stability of cIAP1, as increased stability has been linked to resistance to other apoptosis-inducing agents.[11]

Potential Cause 3: Activation of Pro-Survival Signaling Pathways

Constitutive activation of pro-survival pathways, such as NF-κB and PI3K/Akt, can counteract the pro-apoptotic effects of this compound. Upregulation of cIAP2, for instance, can be driven by NF-κB signaling.[4]

Troubleshooting Steps:

  • Pathway Activity Assays: Use reporter assays or Western blotting for key phosphorylated proteins (e.g., p-Akt, p-IκBα) to assess the activity of the PI3K/Akt and NF-κB pathways.

  • Combination Therapy: Combine this compound with known inhibitors of the PI3K/Akt (e.g., LY294002) or NF-κB pathways to determine if this reverses resistance.[4]

Potential Cause 4: Defective Apoptotic Machinery or Switch to Alternative Cell Death Pathways

Resistance to apoptosis can occur due to defects in essential components of the death receptor pathway, such as FADD or Caspase-8.[12] In such cases, cells might be sensitized to alternative cell death mechanisms like necroptosis.

Troubleshooting Steps:

  • Assess Apoptosis Machinery: Check the expression and activation status of key apoptotic proteins like FADD and Caspase-8.

  • Induce Necroptosis: In apoptosis-resistant cells, co-treat with this compound and a pan-caspase inhibitor (like z-VAD-FMK) in the presence of TNFα to see if necroptosis is induced.[12][13] Necroptosis can be confirmed by observing RIPK1-dependent cell death.[12]

Logical Flow for Troubleshooting this compound Resistance

G start Start: Cells show resistance to this compound q1 Is CARP-1/APC-2 expression altered? start->q1 q2 Are IAP family proteins (cIAP1, cIAP2, XIAP) upregulated? start->q2 q3 Are pro-survival pathways (NF-κB, PI3K/Akt) activated? start->q3 q4 Is the apoptotic machinery (FADD, Caspase-8) defective? start->q4 exp1 Western Blot & Sequencing of CARP-1/APC-2 q1->exp1 res1 Potential Resistance Mechanism: Target Pathway Alteration exp1->res1 exp2 Western Blot / qPCR for IAPs q2->exp2 res2 Potential Resistance Mechanism: Apoptosis Inhibition exp2->res2 exp3 Pathway Activity Assays (e.g., p-Akt, p-IκBα) q3->exp3 res3 Potential Resistance Mechanism: Pro-survival Signaling exp3->res3 exp4 Assess Apoptosis Machinery & Induce Necroptosis q4->exp4 res4 Potential Resistance Mechanism: Apoptosis Evasion / Switch to Necroptosis exp4->res4

Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (µM)
Breast Cancer Line ASensitive (Parental)5.2
Breast Cancer Line A-RThis compound Resistant48.7
Colon Cancer Line BSensitive (Parental)8.9
Colon Cancer Line B-RThis compound Resistant62.1

Table 2: Protein Expression Profile in Sensitive vs. Resistant Cells (Hypothetical Data)

ProteinSensitive Cells (Relative Expression)Resistant Cells (Relative Expression)
CARP-11.00.95
APC-21.01.1
cIAP11.03.5
XIAP1.04.2
p-Akt1.05.1
Cleaved Caspase-31.0 (with this compound)0.2 (with this compound)

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.

2. Western Blot Analysis for Protein Expression

  • Purpose: To quantify the expression levels of target proteins.

  • Methodology:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-CARP-1, anti-cIAP1, anti-XIAP, anti-cleaved Caspase-3, anti-p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Normalize protein levels to a loading control like β-actin or GAPDH.

3. Co-Immunoprecipitation (Co-IP)

  • Purpose: To assess the interaction between CARP-1 and APC-2.

  • Methodology:

    • Lyse cells in a non-denaturing lysis buffer.

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an anti-CARP-1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using an anti-APC-2 antibody.

Signaling Pathway Diagrams

This compound Mechanism of Action

G CFM1 This compound CARP1_APC2 CARP-1 / APC-2 Complex CFM1->CARP1_APC2 inhibits SAPK p38 / JNK Activation CFM1->SAPK G2M_Arrest G2/M Arrest CARP1_APC2->G2M_Arrest regulates CARP1 CARP-1 APC2 APC-2 Caspases Caspase-3, -8 Activation SAPK->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathway of this compound induced apoptosis.

Potential Resistance Pathways to this compound

G cluster_cfm This compound Action cluster_resistance Resistance Mechanisms CFM1 This compound Apoptosis Apoptosis CFM1->Apoptosis IAPs Upregulation of cIAP1, XIAP IAPs->Apoptosis inhibits Survival_Pathways Activation of NF-κB, PI3K/Akt Survival_Pathways->Apoptosis inhibits Target_Alteration Mutation/Loss of CARP-1 Target_Alteration->CFM1 prevents action

Caption: Overview of key potential resistance mechanisms to this compound.

References

Technical Support Center: Improving the In Vivo Bioavailability of CFM-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with CFM-1, a small molecule antagonist of the CARP-1/APC-2 interaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a CARP-1 Functional Mimetic, a small molecule that antagonizes the binding of Cell Cycle and Apoptosis Regulatory Protein (CARP-1) to the Anaphase-Promoting Complex/Cyclosome (APC/C) subunit APC-2.[1] This disruption of the CARP-1/APC-2 interaction leads to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Q2: Why is the bioavailability of this compound a potential concern for in vivo studies?

A2: Like many small molecule inhibitors, this compound and its analogs are characterized by their hydrophobicity and lack of solubility in aqueous solutions.[2] This poor solubility can lead to low systemic exposure when administered orally, limiting its therapeutic efficacy in preclinical animal models.[2][3]

Q3: What formulation strategies can be employed to improve the in vivo bioavailability of this compound?

A3: Due to its poor aqueous solubility, formulation strategies are critical for enhancing the bioavailability of this compound. A nano-lipid based formulation (NLPF) has been shown to significantly improve the systemic exposure of a CFM-4 analog.[2][3] Other potential strategies for poorly soluble compounds include:

  • Particle size reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can improve its dissolution rate.

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.

  • Use of co-solvents and surfactants: These can help to keep the drug in solution.[3]

Q4: How does a nano-lipid formulation improve the bioavailability of CFM compounds?

A4: A nano-lipid formulation encapsulates the hydrophobic CFM molecule within a lipid-based nanoparticle. This approach offers several advantages:

  • Enhanced Systemic Exposure: It can significantly increase the total drug exposure (AUC) and the maximum plasma concentration (Cmax) compared to the free drug.[2][3]

  • Sustained Release: The formulation can provide a sustained, diffusion-based release of the drug in both simulated gastric and intestinal fluids.[2]

  • Increased Half-life: The nano-lipid formulation can increase the half-life and mean residence time (MRT) of the drug in the body.[2][3]

Data Presentation: In Vivo Pharmacokinetics of a CFM-4 Analog (CFM-4.17)

The following table summarizes the pharmacokinetic parameters of a nano-lipid formulation of CFM-4.17 compared to the free compound in rats, demonstrating the significant improvement in bioavailability.

Pharmacokinetic ParameterFree CFM-4.17 (Suspension)CFM-4.17 Nano-Lipid FormulationFold Increase
Cmax (Maximum Plasma Concentration) --1.18
AUCtot (Total Area Under the Curve) --2.9
Half-life (t½) --4.73
MRT (Mean Residence Time) --3.07

Data adapted from a study on CFM-4.17, a closely related analog of this compound.[2][3]

Mandatory Visualizations

Signaling Pathways

CFM1_Mechanism_of_Action cluster_APC_Complex Anaphase-Promoting Complex/Cyclosome (APC/C) APC2 APC-2 APC_core Other APC/C Subunits Cdc20_Cdh1 Cdc20/Cdh1 CellCycle Cell Cycle Progression APC_core->CellCycle Ubiquitination of Cell Cycle Proteins CARP1 CARP-1 CARP1->APC2 Binds & Co-activates CFM1 This compound CFM1->CARP1 G2M_Arrest G2/M Arrest Apoptosis Apoptosis cluster_APC_Complex cluster_APC_Complex

Caption: Mechanism of action of this compound.

G2M_Arrest_Pathway CFM1_inhibition This compound Mediated Inhibition of CARP-1/APC-2 Interaction APC_Cdc20_inactive Inactive APC/C-Cdc20 CFM1_inhibition->APC_Cdc20_inactive Leads to CyclinB Cyclin B APC_Cdc20_inactive->CyclinB Prevents Ubiquitination & Degradation of Cyclin B G2M_Arrest G2/M Arrest APC_Cdc20_inactive->G2M_Arrest Results in CyclinB_Cdc2_complex Active Cyclin B/Cdc2 Complex CyclinB->CyclinB_Cdc2_complex Cdc2 Cdc2 (CDK1) Cdc2->CyclinB_Cdc2_complex Mitosis Entry into Mitosis CyclinB_Cdc2_complex->Mitosis Promotes

Caption: Simplified G2/M cell cycle arrest pathway induced by this compound.

Experimental Workflow

experimental_workflow start Start: In Vivo Bioavailability Study formulation This compound Formulation Preparation (e.g., Nano-lipid formulation) start->formulation animal_dosing Animal Dosing (Oral Gavage) formulation->animal_dosing blood_sampling Serial Blood Sampling (Multiple Time Points) animal_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lc_ms_analysis LC-MS/MS Analysis (Quantification of this compound) plasma_prep->lc_ms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lc_ms_analysis->pk_analysis data_interpretation Data Interpretation & Bioavailability Calculation pk_analysis->data_interpretation end End: Determination of Bioavailability data_interpretation->end

Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.

Troubleshooting Guides

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution 1. Optimize Formulation: Develop a nano-lipid based formulation or a solid dispersion to improve solubility.[2] 2. Particle Size Reduction: Consider micronization or creating a nanosuspension of this compound. 3. Use of Solubilizing Agents: Incorporate co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) in the formulation.
Rapid first-pass metabolism 1. Alternative Route of Administration: For initial pharmacokinetic studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the liver and establish baseline systemic exposure. 2. Prodrug Approach: Chemical modification of the this compound structure to a more metabolically stable prodrug could be explored.
Inadequate dose 1. Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses result in detectable plasma concentrations, while carefully monitoring for any signs of toxicity.
Issues with oral gavage technique 1. Verify Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. 2. Vehicle Volume: Use an appropriate vehicle volume for the size of the animal to prevent regurgitation.

Problem 2: High variability in plasma concentrations between animals.

Possible Cause Troubleshooting Steps
Inconsistent formulation 1. Homogeneity: Ensure the formulation is homogenous before each administration. If using a suspension, ensure it is uniformly dispersed through vortexing or sonication. 2. Fresh Preparation: Prepare the formulation fresh for each experiment to avoid degradation or precipitation over time.
Variable food intake (for oral dosing) 1. Fasting: Fast the animals overnight before dosing to standardize the gastrointestinal environment.[4] 2. Standardized Diet: Ensure all animals are on the same diet, as food can affect drug absorption.
Biological variability 1. Increase Sample Size: Increase the number of animals per group to improve statistical power. 2. Consistent Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological differences.

Problem 3: Precipitation of this compound in the formulation.

Possible Cause Troubleshooting Steps
Solubility limit exceeded 1. Re-evaluate Solubility: Determine the solubility of this compound in the chosen vehicle system. 2. Adjust Formulation: Decrease the concentration of this compound or increase the proportion of solubilizing agents in the vehicle.
pH sensitivity 1. pH Adjustment: Investigate the effect of pH on this compound solubility and adjust the pH of the formulation if necessary.
Temperature effects 1. Gentle Warming: If the compound is stable, gentle warming and sonication may help to dissolve it. However, allow the solution to return to room temperature before administration to check for precipitation.

Experimental Protocols

Representative Protocol for Preparation of this compound Nano-Lipid Formulation

This protocol is a representative example based on methods for preparing solid lipid nanoparticles for oral delivery.[5][6]

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80, TPGS)

  • Co-surfactant (e.g., Soy lecithin)

  • Organic solvent (e.g., Ethanol or acetone)

  • Purified water

  • Homogenizer (high-speed and/or high-pressure)

  • Magnetic stirrer with heating

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and dissolve it in a minimal amount of a suitable organic solvent.

    • Add the accurately weighed this compound and co-surfactant to the lipid solution.

    • Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid to ensure complete melting and dissolution of all components.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous high-speed homogenization.

    • Continue homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

    • Alternatively, use a probe sonicator to reduce the particle size.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Representative Protocol for In Vivo Pharmacokinetic Study of this compound Formulation in Rodents

This protocol is a generalized procedure based on standard pharmacokinetic studies in mice or rats.[1][4][7]

Animals:

  • Male or female mice or rats of a specific strain (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old.

Procedure:

  • Acclimatization and Housing:

    • Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.

    • House the animals in cages with free access to standard chow and water.

  • Fasting:

    • Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.[4]

  • Drug Administration:

    • Accurately weigh each animal.

    • Administer the prepared this compound formulation (e.g., nano-lipid formulation) via oral gavage at the desired dose.

    • Administer the vehicle alone to a control group.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via a suitable method, such as tail vein, saphenous vein, or retro-orbital sinus sampling.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t½), and clearance.

    • If an intravenous dose group is included, calculate the absolute oral bioavailability (F%).

References

Validation & Comparative

Validating the On-Target Effects of CFM-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CFM-1, a small molecule antagonist of the CARP-1/APC-2 interaction, with its alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows to aid in the assessment of its on-target effects.

Comparative Analysis of CARP-1 Functional Mimetics (CFMs)

This compound and its analogs, CFM-4 and CFM-5, were identified through a high-throughput screening for small molecules that disrupt the interaction between Cell Cycle and Apoptosis Regulatory Protein-1 (CARP-1, also known as CCAR1) and Anaphase-Promoting Complex subunit 2 (APC-2).[1] These compounds, termed CARP-1 Functional Mimetics (CFMs), exhibit varying potencies in inhibiting this protein-protein interaction, which is crucial for cell cycle regulation.

CompoundIC50 (µM) for CARP-1/APC-2 Interaction InhibitionKey Cellular Effects
This compound 4.1[1]Induces G2/M cell cycle arrest and apoptosis.[1]
CFM-4 1.0[1]Binds to CARP-1, prevents CARP-1/APC-2 binding, causes G2/M arrest, and induces apoptosis.[2][3]
CFM-5 0.75[1]Binds to CARP-1.[4]

On-Target Validation: Experimental Protocols

Validating that a small molecule exerts its biological effects through its intended target is a critical step in drug development. For this compound and its analogs, two key experiments were pivotal in confirming their on-target effects of disrupting the CARP-1/APC-2 interaction.

Fluorescence Polarization Assay (FPA)

This biochemical assay is used to quantify the binding affinity between two molecules in solution and was the primary method for identifying and characterizing the CFMs.

Principle: The assay measures the change in polarization of fluorescently labeled molecules. A small, fluorescently tagged molecule (in this case, a CARP-1 peptide) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (GST-APC-2), the complex tumbles more slowly, leading to an increase in polarization. An effective inhibitor like this compound will compete with this interaction, causing a decrease in polarization.

Protocol:

  • Reagents:

    • Fluorescein-tagged CARP-1 peptide (amino acids 951–980).

    • Purified GST-tagged APC-2 protein (amino acids 685–754).

    • Assay Buffer (e.g., 0.01% Triton X-100 in a suitable buffer).

    • CFM compounds (this compound, CFM-4, CFM-5) at various concentrations.

  • Procedure:

    • Increasing concentrations of the fluorescein-tagged CARP-1 peptide are incubated with a fixed amount of the GST-APC-2 protein.[4]

    • The fluorescence polarization is measured to establish a baseline binding curve and determine the dissociation constant (Kd), which was found to be 480 nM for the CARP-1/APC-2 interaction.[2][3]

    • For inhibitor testing, a fixed concentration of the CARP-1 peptide and APC-2 protein are incubated with varying concentrations of the CFM compounds.

    • The reduction in fluorescence polarization is measured and used to calculate the IC50 value for each compound.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This cell-based assay is used to confirm that the inhibitor disrupts the interaction between endogenous proteins within a cellular context.

Principle: An antibody specific to a target protein (e.g., CARP-1) is used to pull down that protein from a cell lysate. If another protein (e.g., APC-2) is bound to the target, it will be pulled down as well. The presence of the interacting protein is then detected by Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Human breast cancer (HBC) cells (e.g., MDA-MB-468) are cultured to a suitable confluency.

    • Cells are treated with varying doses of CFM-4 (as a representative CFM) for a specified time (e.g., 12 hours).[2]

  • Cell Lysis:

    • Cells are harvested and lysed in a suitable buffer to release cellular proteins.

  • Immunoprecipitation:

    • The cell lysates are incubated with an anti-CARP-1 antibody to form antibody-antigen complexes.

    • Protein A/G beads are added to capture the antibody-antigen complexes.

  • Western Blotting:

    • The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-APC-2 antibody to detect the amount of APC-2 that was co-immunoprecipitated with CARP-1.

    • A dose-dependent decrease in the amount of co-precipitated APC-2 in CFM-4-treated cells confirms the disruption of the endogenous CARP-1/APC-2 interaction.[2]

Signaling Pathway and Experimental Visualizations

To further clarify the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams are provided.

CARP1_APC2_Signaling_Pathway cluster_APC Anaphase-Promoting Complex/Cyclosome (APC/C) APC2 APC-2 CellCycle Cell Cycle Progression (G2/M Transition) APC2->CellCycle Promotes Cdc20_Cdh1 Cdc20/Cdh1 Cdc20_Cdh1->APC2 Co-activates CARP1 CARP-1 (CCAR1) CARP1->APC2 Binds & Activates CFM1 This compound CFM1->CARP1 Disrupts Binding to APC-2 Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to

Caption: CARP-1/APC-2 signaling pathway and the inhibitory action of this compound.

FPA_Workflow CARP1_F Fluorescent CARP-1 Peptide Mix1 Incubate CARP1_F->Mix1 APC2 GST-APC-2 APC2->Mix1 Bound CARP-1/APC-2 Complex (High Polarization) Mix1->Bound Measure1 Measure Polarization Bound->Measure1 Mix2 Incubate Bound->Mix2 CFM1 Add this compound CFM1->Mix2 Unbound Disrupted Complex (Low Polarization) Mix2->Unbound Measure2 Measure Polarization Unbound->Measure2

Caption: Workflow for the Fluorescence Polarization Assay (FPA).

CoIP_Workflow Cells Treat Cells with this compound Lyse Lyse Cells Cells->Lyse Lysate Cell Lysate Lyse->Lysate IP Immunoprecipitate with anti-CARP-1 Ab Lysate->IP Beads Capture with Protein A/G Beads IP->Beads WB Western Blot for APC-2 Beads->WB Result Reduced APC-2 Signal WB->Result

Caption: Workflow for Co-Immunoprecipitation and Western Blotting.

References

A Comparative Guide to APC/C Inhibitors: CFM-1, proTAME, and Apcin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. A variety of small molecule inhibitors have been developed to target the APC/C, each with a distinct mechanism of action. This guide provides a detailed comparison of three such inhibitors: CFM-1, proTAME, and apcin, supported by available experimental data and detailed protocols to aid in the selection and application of these research tools.

Mechanisms of Action: A Tale of Three Inhibitors

The inhibitory strategies of this compound, proTAME, and apcin are fundamentally different, targeting distinct protein-protein interactions within the APC/C signaling cascade.

  • This compound: Targeting the CARP-1/APC-2 Interaction. this compound is a small molecule antagonist that disrupts the binding of the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1, also known as CCAR1) to the APC/C subunit APC-2. CARP-1 is understood to be a co-activator of APC/C, and by preventing this interaction, this compound induces a G2/M cell cycle arrest and subsequent apoptosis.

  • proTAME: A Prodrug Approach to Inhibit Coactivator Binding. proTAME is a cell-permeable prodrug that is intracellularly converted by esterases to its active form, Tosyl-L-Arginine Methyl Ester (TAME). TAME acts as a competitive inhibitor by mimicking the C-terminal isoleucine-arginine (IR) tail of the APC/C co-activators Cdc20 and Cdh1.[1] This mimicry prevents Cdc20 and Cdh1 from binding to the APC/C, thereby inhibiting its activation and leading to a mitotic arrest.[1][2]

  • Apcin: Direct Inhibition of Substrate Recognition. Apcin is a small molecule that directly binds to the co-activator Cdc20.[3] By occupying the D-box binding pocket on Cdc20, apcin competitively inhibits the recognition and ubiquitination of D-box-containing substrates, such as cyclin B1 and securin.[3][4] This action prevents their degradation and results in a mitotic arrest. Interestingly, apcin's effect can be context-dependent; it can prolong mitosis when the spindle assembly checkpoint (SAC) activity is low, but shorten it when SAC activity is high.[5]

A noteworthy aspect of these inhibitors is the synergistic effect observed when proTAME and apcin are used in combination. By targeting two distinct steps in APC/C activation—coactivator binding and substrate recognition—their combined use leads to a more robust and prolonged mitotic arrest than either compound alone.[4][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, proTAME, and apcin. It is crucial to note that these values are derived from different studies, employing varied cell lines and experimental conditions. Therefore, direct comparison of these values should be approached with caution.

Table 1: Potency of APC/C Inhibitors

InhibitorTargetAssay TypeCell LineIC50 / EC50Reference
This compoundCARP-1/APC-2 Binding------4.1 µM (EC50)
proTAMEAPC/C-Cdc20/Cdh1 InteractionViabilityMultiple Myeloma (RPMI-8226)~10 µM (IC50)[1]
proTAMEAPC/C-Cdc20/Cdh1 InteractionViabilityMultiple Myeloma (LP-1)~15 µM (IC50)[1]
ApcinCdc20-Substrate BindingUbiquitination Assay---23 µM (Ki)[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these inhibitors. Below are representative protocols for key experiments.

In Vitro Ubiquitination Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on APC/C E3 ligase activity.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (e.g., UBE2C/UBC4)

  • Purified APC/C

  • Recombinant ubiquitin

  • ATP solution (2 mM)

  • Ubiquitylation buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • APC/C substrate (e.g., fluorescently labeled cyclin B1 N-terminal fragment)

  • Inhibitors (this compound, proTAME, apcin) dissolved in DMSO

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence scanner or Western blot apparatus

Protocol:

  • Prepare the ubiquitination reaction mixture in a total volume of 30-50 µL. Combine the E1 enzyme (e.g., 50 ng), E2 enzyme (e.g., 250 ng), and ubiquitin (e.g., 1 µg) in 1x ubiquitylation buffer.

  • Add the desired concentration of the inhibitor (or DMSO as a vehicle control) to the reaction mixture.

  • Add the purified APC/C and the substrate to the mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the ubiquitinated substrate by fluorescence scanning (for fluorescently labeled substrates) or by Western blotting using an antibody against the substrate or ubiquitin.[8][9][10][11]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the impact of inhibitors on cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Inhibitors (this compound, proTAME, apcin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitors in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors or a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]

Visualizations

APC/C Signaling Pathway and Inhibition Mechanisms

APC_C_Pathway cluster_APC APC/C Holoenzyme cluster_Coactivators Coactivators cluster_Substrates Substrates cluster_Inhibitors Inhibitors APC APC/C Core CyclinB Cyclin B APC->CyclinB Ubiquitinates Securin Securin APC->Securin Ubiquitinates APC2 APC2 Cdc20 Cdc20 Cdc20->APC Binds to Cdh1 Cdh1 Cdh1->APC Binds to Proteasome 26S Proteasome CyclinB->Proteasome Targeted for Securin->Proteasome Targeted for proTAME proTAME proTAME->APC Inhibits coactivator binding Apcin Apcin Apcin->Cdc20 Inhibits substrate binding CFM1 This compound CFM1->APC2 Inhibits CARP-1 binding CARP1 CARP-1 CARP1->APC2 Binds to Ub Ubiquitin (Ub) Ub->APC Degradation Degradation Proteasome->Degradation Mitotic_Exit Mitotic Exit Degradation->Mitotic_Exit

Caption: APC/C signaling pathway and mechanisms of inhibition by this compound, proTAME, and apcin.

Comparative Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Data Data Analysis Ub_Assay In Vitro Ubiquitination Assay IC50_Calc IC50/EC50 Determination Ub_Assay->IC50_Calc Binding_Assay CARP-1/APC-2 Binding Assay Binding_Assay->IC50_Calc Cell_Culture Cell Culture (e.g., HeLa, MM.1S) Treatment Treat with Inhibitors (this compound, proTAME, Apcin) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Cyclin B1, Securin levels) Treatment->Western_Blot Viability_Assay->IC50_Calc Mechanism_Confirm Mechanism Confirmation Cell_Cycle_Analysis->Mechanism_Confirm Western_Blot->Mechanism_Confirm Comparison Comparative Analysis IC50_Calc->Comparison Mechanism_Confirm->Comparison

Caption: A generalized experimental workflow for the comparative evaluation of APC/C inhibitors.

References

A Comparative Guide: CMF Chemotherapy vs. Standard Anthracycline-Based Regimens for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CMF (Cyclophosphamide, Methotrexate, and 5-Fluorouracil) chemotherapy regimen with standard anthracycline-based chemotherapy regimens for the treatment of breast cancer. The information presented is intended to support research, scientific understanding, and drug development efforts by providing a consolidated overview of efficacy data, experimental methodologies, and mechanisms of action.

Efficacy Comparison: CMF vs. Anthracycline-Based Regimens

The CMF regimen, one of the earliest combination chemotherapies for breast cancer, has been extensively studied and compared with newer, anthracycline-containing regimens such as AC (Doxorubicin, Cyclophosphamide) and FAC (5-Fluorouracil, Doxorubicin, Cyclophosphamide). While CMF was a cornerstone of adjuvant therapy, multiple studies have demonstrated the superior efficacy of anthracycline-based regimens, particularly in high-risk patient populations.

The following table summarizes key efficacy data from comparative clinical trials.

RegimenPatient PopulationEfficacy EndpointResultsCitation
CMF vs. FAC Operable breast cancer (T1-3 N0-2 M0)Disease-Free Survival (DFS)FAC showed a statistically significant improvement in DFS (P = 0.041).[1]
Overall Survival (OS)FAC showed a statistically significant improvement in OS (P = 0.034).[1]
CMF vs. AC Node-negative, ER-negative early-stage breast cancerEvent-Free Survival (EFS)No significant difference observed between the two regimens.[2]
Relapse-Free Survival (RFS)No significant difference observed between the two regimens.[2]
Overall Survival (OS)No significant difference observed between the two regimens.[2]
E-CMF vs. CMF Early breast cancerRelapse-Free Survival (RFS)E-CMF (Epirubicin followed by CMF) showed a significant benefit over CMF (5-year RFS: 78% vs 71%).[3][3]
Overall Survival (OS)E-CMF showed a significant benefit over CMF (5-year OS: 84% vs 78%).[3][3]
CMF vs. Anthracycline-based (Network Meta-analysis) Early-stage breast cancerOverall Survival (OS)Patients treated with CMF had significantly worse OS than those treated with sequential AC and taxane (Hazard Ratio: 1.56).[4][4]

Experimental Protocols

To provide a detailed understanding of the methodologies employed in comparative studies, the following is a representative experimental protocol from a randomized clinical trial comparing the FAC and CMF regimens.[1]

Study Design: A multicenter, prospective, randomized clinical trial.

Patient Population: 985 women with operable breast cancer (T1-3 N0-2 M0, Stage I-IIIA).

Randomization: Patients were stratified by axillary node involvement (node-positive vs. node-negative) and randomized to one of two treatment arms.

Treatment Arms:

  • FAC Arm:

    • Cyclophosphamide: 500 mg/m²

    • Doxorubicin (Adriamycin): 50 mg/m²

    • 5-Fluorouracil: 500 mg/m²

    • All administered intravenously every 3 weeks for six cycles.

  • CMF Arm:

    • Cyclophosphamide: 600 mg/m²

    • Methotrexate: 60 mg/m²

    • 5-Fluorouracil: 600 mg/m²

    • All administered intravenously every 3 weeks for six cycles.

Endpoints:

  • Primary Endpoints: Disease-free survival (DFS) and overall survival (OS).

  • Secondary Endpoint: Treatment-related toxicity.

Statistical Analysis: Survival curves were estimated using the Kaplan-Meier method and compared using the log-rank test. Cox proportional hazards models were used for multivariate analysis.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (6 Cycles, q3w) cluster_followup Follow-up & Analysis p1 Operable Breast Cancer Patients (T1-3, N0-2, M0) p2 Stratification (Node-Positive vs. Node-Negative) p1->p2 rand Randomization p2->rand t1 CMF Regimen (Cyclophosphamide, Methotrexate, 5-FU) rand->t1 t2 FAC Regimen (5-FU, Doxorubicin, Cyclophosphamide) rand->t2 f1 Data Collection (Toxicity, Recurrence, Survival) t1->f1 t2->f1 f2 Statistical Analysis (Kaplan-Meier, Log-rank test) f1->f2

Caption: A representative experimental workflow for a randomized clinical trial comparing CMF and FAC chemotherapy regimens.

CMF_Signaling_Pathway cluster_drugs CMF Chemotherapy Drugs cluster_targets Cellular Targets & Processes cluster_outcomes Cellular Outcomes drug1 Cyclophosphamide target1 DNA Alkylation (Cross-linking) drug1->target1 drug2 Methotrexate target2 Dihydrofolate Reductase (DHFR) drug2->target2 drug3 5-Fluorouracil target3 Thymidylate Synthase drug3->target3 outcome1 DNA Damage target1->outcome1 outcome3 Inhibition of Purine Synthesis target2->outcome3 outcome2 Inhibition of dTMP Synthesis target3->outcome2 target4 DNA & RNA Synthesis outcome4 Apoptosis target4->outcome4 outcome1->outcome4 outcome2->target4 outcome3->target4

Caption: The combined signaling pathway of the CMF chemotherapy regimen, leading to cancer cell apoptosis.

Mechanism of Action

The CMF regimen combines three chemotherapeutic agents that target different aspects of cancer cell proliferation and survival.

  • Cyclophosphamide: An alkylating agent that cross-links DNA strands, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[5]

  • Methotrexate: A folate antimetabolite that inhibits the enzyme dihydrofolate reductase (DHFR). This blockade prevents the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA, thereby halting cell division.[5][6]

  • 5-Fluorouracil (5-FU): A pyrimidine analog that, once converted to its active metabolites, inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" of rapidly dividing cancer cells.[5][6]

The synergistic action of these three drugs, each with a distinct mechanism, contributes to the overall cytotoxic effect of the CMF regimen.

Conclusion

While the CMF regimen was a significant advancement in the adjuvant treatment of breast cancer, extensive clinical evidence has established that anthracycline-based regimens, often in combination with taxanes, generally offer superior efficacy in terms of disease-free and overall survival, particularly for patients with higher-risk disease.[4][7] However, CMF may still have a role in specific patient populations where anthracyclines are contraindicated due to pre-existing cardiac conditions or other factors. The choice of chemotherapy regimen should always be individualized based on tumor characteristics, patient health status, and a thorough discussion of the potential benefits and risks.

References

A Comparative Analysis of CFM-1 and Paclitaxel in Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound CFM-1 and the established chemotherapeutic agent paclitaxel, focusing on their efficacy and mechanisms of action in triple-negative breast cancer (TNBC) cells. This document synthesizes available experimental data to assist researchers and drug development professionals in understanding the potential of these two agents in the context of TNBC therapy.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of defined molecular targets limits treatment options, making chemotherapy the cornerstone of systemic therapy.[3] Paclitaxel, a taxane-based microtubule stabilizer, is a standard-of-care chemotherapeutic agent for TNBC.[4][5] However, intrinsic and acquired resistance to paclitaxel remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents.[4][5][6]

This compound, and its more potent analog CFM-4.16, are CARP-1 (Cell cycle and apoptosis regulator 1) functional mimetics that have demonstrated promising anti-cancer activity in preclinical studies.[7] This guide will compare the known effects of this compound and paclitaxel on TNBC cells, drawing from published experimental data.

Mechanism of Action

The fundamental difference between this compound and paclitaxel lies in their molecular targets and downstream signaling pathways.

Paclitaxel is a well-characterized mitotic inhibitor that targets microtubules.[4][8][9] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[8][9] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a prolonged G2/M phase cell cycle arrest and subsequent apoptotic cell death.[1][4][8]

This compound (and its analogs like CFM-4.16) acts as a CARP-1 functional mimetic. While the precise binding target is still under full elucidation, its mechanism involves the activation of CARP-1, leading to the induction of apoptosis through multiple pathways. Studies have shown that CFM compounds can stimulate CARP-1 expression, activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK, and inhibit oncogenic signaling pathways, including c-Met activation. CFM-4.16 has also been shown to inhibit the Wnt/FZD8 signaling pathway, which is crucial for the survival of cancer stem cells (CSCs).[7]

Comparative Efficacy in TNBC Cells

ParameterPaclitaxelThis compound (CFM-4.16)References
Cell Viability / Growth Inhibition Induces dose-dependent reduction in cell viability in TNBC cell lines (e.g., MDA-MB-231).Inhibits viability of both parental and chemotherapy-resistant TNBC cells (e.g., MDA-MB-231, MDA-MB-468).[6]
Apoptosis Induction Induces apoptosis following mitotic arrest, characterized by caspase activation and DNA fragmentation.Promotes apoptosis by activating p38 MAPK, JNK, and stimulating caspase-8 cleavage. Also enhances apoptosis when combined with other agents like cisplatin.[4][7][10][11]
Effect on Cell Cycle Causes a robust G2/M phase arrest due to microtubule stabilization.The direct effect on cell cycle progression is less characterized compared to its apoptotic effects.[1][8]
Effect on Cancer Stem Cells (CSCs) Efficacy against CSCs is a component of paclitaxel resistance.CFM-4.16 has been shown to disrupt mammospheres of parental and drug-resistant TNBC cells and inhibit CSC growth by targeting the FZD8-mediated Wnt-signaling pathway.[7]
Overcoming Chemoresistance Resistance to paclitaxel is a major clinical issue, often involving mechanisms that evade mitotic arrest and apoptosis.CFM-4.16 shows efficacy in cisplatin-resistant TNBC cells and enhances the anti-cancer effects of other chemotherapeutics.[5][6][7]

Signaling Pathways

The signaling cascades initiated by paclitaxel and this compound are distinct, reflecting their different mechanisms of action.

Paclitaxel-Induced Signaling Pathway

Paclitaxel's primary effect is the physical stabilization of microtubules, which triggers a signaling cascade leading to apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Hyper-stabilization Microtubules->Stabilization binds to β-tubulin MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound (CFM-4.16) Induced Signaling Pathway

This compound and its analogs trigger apoptosis through a multi-faceted signaling network involving stress kinases and inhibition of survival pathways.

CFM_Pathway cluster_0 This compound (CFM-4.16) CFM This compound / CFM-4.16 CARP1 CARP-1 Activation CFM->CARP1 cMet c-Met Inhibition CFM->cMet Wnt Wnt/FZD8 Pathway Inhibition CFM->Wnt p38_JNK p38 MAPK / JNK Activation CARP1->p38_JNK Caspase8 Caspase-8 Cleavage CARP1->Caspase8 Apoptosis Apoptosis p38_JNK->Apoptosis Caspase8->Apoptosis CSC_Inhibition CSC Growth Inhibition Wnt->CSC_Inhibition

Caption: this compound/CFM-4.16 induced signaling pathways in TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of anti-cancer agents like this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat TNBC cells with the desired concentrations of this compound or paclitaxel for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the activation or inhibition of signaling pathways.

  • Protein Extraction: Lyse treated and untreated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of two compounds on cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison TNBC_Cells TNBC Cell Lines (e.g., MDA-MB-231) Treatment Treatment Groups TNBC_Cells->Treatment Control Vehicle Control Treatment->Control CFM1_Treat This compound Treatment->CFM1_Treat Paclitaxel_Treat Paclitaxel Treatment->Paclitaxel_Treat Viability Cell Viability Assay (MTT) Control->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Control->Apoptosis WesternBlot Western Blot (Signaling Pathways) Control->WesternBlot CellCycle Cell Cycle Analysis (PI Staining) Control->CellCycle CFM1_Treat->Viability CFM1_Treat->Apoptosis CFM1_Treat->WesternBlot CFM1_Treat->CellCycle Paclitaxel_Treat->Viability Paclitaxel_Treat->Apoptosis Paclitaxel_Treat->WesternBlot Paclitaxel_Treat->CellCycle Data Quantitative Data Analysis Viability->Data Apoptosis->Data WesternBlot->Data CellCycle->Data Comparison Comparative Efficacy & Mechanism Data->Comparison

Caption: A generalized workflow for in vitro drug comparison studies.

Conclusion

Paclitaxel remains a critical therapeutic agent for TNBC, exerting its cytotoxic effects through microtubule stabilization and mitotic arrest. However, the emergence of resistance limits its long-term efficacy. This compound and its analogs represent a novel class of investigational agents that induce apoptosis through distinct signaling pathways, including the activation of CARP-1 and stress kinases, and the inhibition of pro-survival pathways.

References

Synergistic Anti-Cancer Effects of CARP-1 Functional Mimetics in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence reveals that CARP-1 functional mimetics (CFMs), a novel class of anti-cancer compounds, exhibit significant synergistic effects when combined with various established anti-cancer drugs. These findings, of particular interest to researchers, scientists, and drug development professionals, highlight the potential of CFMs to enhance therapeutic efficacy in challenging cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), including in drug-resistant models.

CFMs are small molecule inhibitors that target the interaction between CARP-1/CCAR1 and the anaphase-promoting complex/cyclosome (APC/C), a key regulator of the cell cycle.[1][2][3] By disrupting this interaction, CFMs induce apoptosis (programmed cell death) in cancer cells.[2][3][4] The lead compounds, particularly CFM-4 and its potent analog CFM-4.16, have demonstrated promising results in preclinical studies, both as single agents and in combination therapies.

This guide provides a comprehensive comparison of the synergistic effects of CFM-4.16 with various anti-cancer agents, supported by experimental data from key studies.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-cancer activity of CFM-4.16 in combination with other drugs.

Combination Therapy Cancer Type Cell Line Metric CFM-4.16 Alone Drug Alone Combination Reference
CFM-4.16 + SorafenibNSCLCH1975 (Rociletinib-resistant)Tumor Growth Inhibition (in vivo)--Superior to single agents[5]
CFM-4.16 + CisplatinTNBCMDA-MB-231, MDA-MB-468 (Cisplatin-resistant)Cell Death--~70-80% increase[6]
CFM-4.16 + DoxorubicinTNBCMDA-MB-231 (Doxorubicin-resistant)Tumor Growth Inhibition (in vivo)--Superior to single agents[7]
CFM-4.16 + TevatinibTNBC----Enhanced efficacy[7]
CFM-4.16 + DasatinibTNBC----Enhanced efficacy[7]

Note: Specific quantitative values for single-agent versus combination therapy were not always available in the abstracts. "Superior" or "Enhanced" indicates a statistically significant improvement in the combination group as reported in the source.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cell Viability and Drug Combination Analysis
  • Cell Lines and Culture: Human TNBC cell lines (MDA-MB-231, MDA-MB-468) and NSCLC cell lines (H1975) and their drug-resistant variants were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with CFM-4.16, the combination drug, or both at various concentrations. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance was measured at 570 nm to determine cell viability.

  • Calculation of Synergism: The synergistic effects of drug combinations were often determined using the combination index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice were used for xenograft studies.

  • Tumor Implantation: Human cancer cells (e.g., TNBC or NSCLC) were subcutaneously injected into the flanks of the mice.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into control and treatment groups. Treatments included vehicle control, CFM-4.16 alone, the combination drug alone, and the combination of both. Drugs were administered through appropriate routes (e.g., oral gavage for a nano-lipid formulation of CFM-4.16, intravenous injection for doxorubicin).[7]

  • Tumor Measurement: Tumor volume was measured regularly using calipers, and tumor weight was determined at the end of the study.

  • Immunohistochemistry and Western Blotting: Tumor tissues were collected for further analysis of protein expression by immunohistochemistry and western blotting to elucidate the underlying mechanisms of action.

Signaling Pathways and Mechanisms of Action

The synergistic effects of CFMs are rooted in their unique mechanism of action, which complements and enhances the activity of other anti-cancer drugs.

CFM_Mechanism_of_Action Mechanism of Action of CARP-1 Functional Mimetics (CFMs) cluster_cell Cancer Cell CFM CFM (e.g., CFM-4.16) CARP1 CARP-1/CCAR1 CFM->CARP1 Binds to CFM->CARP1 Inhibits Interaction with APC-2 Apoptosis Apoptosis CFM->Apoptosis Induces APC2 APC-2 CARP1->APC2 Interacts with APCC APC/C Complex APC2->APCC Component of CellCycle Cell Cycle Progression APCC->CellCycle Regulates CellCycle->Apoptosis Inhibition leads to Chemo Chemotherapeutic Drug DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanism of Action of CARP-1 Functional Mimetics (CFMs).

CFMs disrupt the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis. This action can potentiate the effects of conventional chemotherapies that induce DNA damage and also rely on apoptotic pathways to eliminate cancer cells.

Experimental_Workflow General Experimental Workflow for Combination Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Cancer Cell Lines (Parental & Resistant) treatment_vitro Treat with: - CFM-4.16 alone - Drug alone - Combination start_vitro->treatment_vitro assay Cell Viability Assay (e.g., MTT) treatment_vitro->assay analysis_vitro Synergy Analysis (e.g., Combination Index) assay->analysis_vitro start_vivo Xenograft Model (Nude Mice) treatment_vivo Treat with: - Vehicle - CFM-4.16 alone - Drug alone - Combination start_vivo->treatment_vivo measurement Tumor Growth Measurement treatment_vivo->measurement analysis_vivo Efficacy & Mechanism Analysis measurement->analysis_vivo

Caption: General Experimental Workflow for Combination Studies.

The synergistic potential of CFMs is being actively investigated. The promising preclinical data presented here warrant further exploration and support the rationale for advancing CFM-based combination therapies into clinical development. These findings offer a potential new avenue to overcome drug resistance and improve outcomes for patients with difficult-to-treat cancers.

References

Unveiling the Mechanism of CFM-1: A Comparative Guide to a Novel Apoptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the quest for novel molecules that can selectively target tumor cell proliferation and survival remains a paramount objective. This guide provides a comprehensive cross-validation of the mechanism of action of CFM-1, a small molecule antagonist of the CARP-1/APC-2 interaction, and compares its performance with other therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation anticancer agents.

This compound: A Targeted Approach to Inducing Cancer Cell Death

This compound has been identified as a promising small molecule that disrupts the protein-protein interaction between the Cell cycle and apoptosis regulatory protein 1 (CARP-1) and the Anaphase-Promoting Complex subunit 2 (APC-2).[1][2] This targeted disruption has been shown to induce G2/M cell cycle arrest and trigger apoptosis in human breast cancer cells, highlighting its potential as a novel antineoplastic agent.[1][2]

Mechanism of Action: The CARP-1/APC-2 Axis

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that governs the progression of the cell cycle by targeting key regulatory proteins for degradation.[3][4] CARP-1 has been shown to interact with APC-2, a core subunit of the APC/C, as well as with the APC/C co-activators Cdc20 and Cdh1.[1][2] By antagonizing the CARP-1/APC-2 interaction, this compound initiates a cascade of events that culminates in cell cycle arrest and programmed cell death.

A proposed signaling pathway for this compound's action is illustrated below:

CFM1_Mechanism cluster_0 This compound Action cluster_1 Normal Cell Cycle Regulation cluster_2 This compound Mediated Disruption CFM1 This compound CARP1 CARP-1 CFM1->CARP1 Binds to CARP1_i CARP-1 APC2 APC-2 APC2_i APC-2 CARP1_p CARP-1 APC2_p APC-2 CARP1_p->APC2_p Interacts with APC_Complex APC/C Complex APC2_p->APC_Complex Part of CellCycle Cell Cycle Progression APC_Complex->CellCycle CARP1_i->APC2_i Interaction Blocked G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound disrupts the CARP-1/APC-2 interaction, leading to cell cycle arrest and apoptosis.

Performance Data: this compound vs. Alternative APC/C Inhibitors

The efficacy of this compound can be benchmarked against other known inhibitors of the Anaphase-Promoting Complex/Cyclosome. While this compound acts indirectly by targeting the CARP-1/APC-2 interaction, other compounds like proTAME and Apcin directly inhibit the APC/C.[4][5]

CompoundTargetMechanism of ActionReported IC50/EC50Cell Permeability
This compound CARP-1/APC-2 InteractionAntagonist of protein-protein interactionEC50: 4.1 µM (Binding Assay)Cell Permeable
proTAME APC/CDisrupts interaction between Cdc20/Cdh1 and APC3 subunitNot specified in provided contextCell Permeable (pro-drug)
Apcin Cdc20Blocks substrate recognition site on Cdc20Not specified in provided contextCell Permeable

Data for this compound is derived from the foundational study by Puliyappadamba et al.[1][2] Further studies are required for a direct comparative analysis of IC50 values in various cancer cell lines.

Experimental Validation of this compound's Mechanism of Action

The following protocols are based on the methodologies described in the primary research validating this compound's activity.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468 human breast cancer cells) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control, DMSO) for 72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are treated with a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay

Objective: To confirm that this compound induces apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Annexin V and Propidium Iodide Staining:

    • Cells are harvested and washed with cold PBS.

    • The cells are then resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay v1 Seed Cancer Cells v2 Treat with this compound v1->v2 v3 MTT Assay v2->v3 v4 Measure Absorbance v3->v4 c1 Treat with this compound c2 Fix Cells c1->c2 c3 Stain with PI c2->c3 c4 Flow Cytometry c3->c4 a1 Treat with this compound a2 Stain with Annexin V/PI a1->a2 a3 Flow Cytometry a2->a3

Workflow for the experimental validation of this compound's cellular effects.

Potential Role of c-Fos and CREB in this compound-Mediated Apoptosis

While the direct upstream regulators of CARP-1 are still being elucidated, the transcription factors c-Fos and CREB are known to play significant roles in the regulation of cell cycle and apoptosis. The activation of pro-apoptotic pathways often involves the modulation of gene expression programs controlled by these factors. Future research could explore whether the disruption of the CARP-1/APC-2 axis by this compound leads to downstream alterations in c-Fos and CREB activity, which could further contribute to its apoptotic effects.

Downstream_Hypothesis CFM1 This compound CARP1_APC2 CARP-1/APC-2 Disruption CFM1->CARP1_APC2 G2M_Arrest G2/M Arrest CARP1_APC2->G2M_Arrest Signaling_Cascade Intracellular Signaling Cascade G2M_Arrest->Signaling_Cascade Apoptosis Apoptosis CREB CREB Activity Signaling_Cascade->CREB cFos c-Fos Expression Signaling_Cascade->cFos CREB->Apoptosis Modulates cFos->Apoptosis Modulates

References

A Comparative Analysis of CARP-1 Functional Mimetics: CFM-1 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of CFM-1 and other CARP-1 Functional Mimetics (CFMs), a novel class of small molecule inhibitors targeting the Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1). These compounds have demonstrated significant potential in cancer therapy by modulating cell cycle progression and inducing apoptosis in various cancer cell lines. This document summarizes key experimental data, details the underlying signaling pathways, and provides methodologies for the key experiments cited.

Mechanism of Action: Targeting the CARP-1/APC-2 Interaction

CARP-1 is a critical regulator of cell growth and apoptosis. One of its key functions is its interaction with the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a pivotal role in cell cycle progression. Specifically, CARP-1 binds to the APC-2 subunit of the APC/C.[1]

CARP-1 Functional Mimetics (CFMs) are small molecules designed to mimic the function of CARP-1.[2][3] They act by binding to CARP-1 and disrupting its interaction with APC-2.[1] This interference with the CARP-1/APC-2 complex leads to G2/M cell cycle arrest and the subsequent induction of apoptosis in cancer cells.[1] The pro-apoptotic effects of CFMs are often mediated through the activation of stress-activated protein kinases (SAPK) such as p38 and JNK.[4][5]

Comparative Efficacy of this compound and its Analogs

The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound and its more potent analogs, CFM-4, CFM-4.16, and CFM-5, across various cancer cell lines. The data indicates that while this compound is effective, subsequent analogs like CFM-4 and CFM-5 exhibit enhanced potency.

Table 1: Inhibitory Concentration (IC50) of CFMs on CARP-1/APC-2 Interaction

CompoundIC50 (µM)
This compound4.1
CFM-41.0
CFM-50.75

Data sourced from studies on the disruption of the CARP-1/CCAR1-APC-2 interaction.[1]

Table 2: Growth Inhibitory (GI50) Concentrations of CFMs in Human Breast Cancer Cell Lines

Cell LineCFM-4 (µM)CFM-4.16 (µM)Doxorubicin (µM)Cisplatin (µM)
Parental TNBC
MDA-MB-231~5.0~2.50.02 - 0.11.65
MDA-MB-468~5.0~2.50.02 - 0.11.65
Doxorubicin-Resistant TNBC
MDA-MB-231/DR~5.0~2.5≥ 10.0-
MDA-MB-468/DR~5.0~2.5≥ 10.0-
Cisplatin-Resistant TNBC
MDA-MB-231/CR~5.0~2.5-≥ 150.0
MDA-MB-468/CR~5.0~2.5-≥ 6.0 - 15.0

This table presents a comparative view of the efficacy of CFM-4 and its analog CFM-4.16 against parental and drug-resistant Triple-Negative Breast Cancer (TNBC) cell lines. Data is compiled from multiple studies.[6]

Table 3: Growth Inhibitory (GI50) Concentrations of CFMs in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineErlotinib (µM)CFM-4 (µM)CFM-4.16 (µM)
Parental
HCC827~0.1~10.0~10.0
H1975≤0.18 (Rociletinib/Osimertinib)~10.0~10.0
TKI-Resistant
HCC827/Erlotinib-R≥15.0~10.0~10.0
H1975/Rociletinib-R4.5 - 8.0~10.0~10.0
H1975/Osimertinib-R~12.0~10.0~10.0

This table showcases the activity of CFM-4 and CFM-4.16 in parental and Tyrosine Kinase Inhibitor (TKI)-resistant NSCLC cells.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CARP-1 signaling pathway and a typical experimental workflow for evaluating CFM compounds.

CARP1_Signaling_Pathway chemo Chemotherapeutic Agents (e.g., Doxorubicin) carp1 CARP-1 (CCAR1) chemo->carp1 upregulates cfm CFM Inhibitors (this compound, CFM-4, etc.) cfm->carp1 binds to cfm->carp1 disrupts interaction apc2 APC-2 (APC/C Subunit) carp1->apc2 apcc APC/C Complex apc2->apcc part of g2m G2/M Phase apc2->g2m apcc->g2m promotes transition to mitosis Mitosis g2m->mitosis arrest G2/M Arrest g2m->arrest leads to sapk SAPK Activation (p38, JNK) arrest->sapk caspases Caspase Activation (Caspase-3, -8, -9) sapk->caspases apoptosis Apoptosis caspases->apoptosis

Caption: CARP-1 signaling pathway and the mechanism of CFM-mediated apoptosis.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with this compound & other CARP-1 Inhibitors (various concentrations) culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay for Cell Viability (IC50/GI50) incubation->mtt caspase Caspase Activity Assay (Apoptosis) incubation->caspase coip Co-Immunoprecipitation (CARP-1/APC-2 Interaction) incubation->coip data Data Analysis & Comparison mtt->data caspase->data coip->data end End data->end

Caption: A typical experimental workflow for the comparative analysis of CARP-1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the concentration of an inhibitor that is required to inhibit the growth of a cell population by 50% (GI50 or IC50).

  • Materials:

    • Cancer cell lines of interest

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • CFM compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The following day, treat the cells with serial dilutions of the CFM compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][9]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).[10]

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-7.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric assay kit

    • Luminometer or fluorometer

  • Procedure:

    • Culture and treat cells with CFM compounds as described for the cell viability assay.

    • Lyse the cells using the lysis buffer provided in the assay kit.

    • Add the caspase substrate (containing the DEVD peptide sequence for caspase-3/7) to the cell lysates in a 96-well plate.[2][6]

    • Incubate at room temperature for 1-2 hours to allow for cleavage of the substrate by active caspases.

    • Measure the resulting luminescent or fluorescent signal using a plate reader.

    • The signal intensity is directly proportional to the amount of active caspase in the sample.[6]

Co-Immunoprecipitation (Co-IP) for CARP-1 and APC-2 Interaction

This technique is used to verify the interaction between CARP-1 and APC-2 and to assess the disruptive effect of CFM compounds.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Antibody against CARP-1 or APC-2 for immunoprecipitation

    • Protein A/G agarose or magnetic beads

    • Wash buffers

    • Elution buffer

    • Antibodies against CARP-1 and APC-2 for Western blotting

  • Procedure:

    • Treat cells with the desired CFM compound or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CARP-1) overnight at 4°C with gentle rotation.[11]

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both CARP-1 and APC-2 to confirm their co-precipitation.[11][12] A reduced signal for the co-precipitated protein in the CFM-treated sample indicates disruption of the interaction.

References

Assessing the Therapeutic Potential of CFM-1 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule inhibitors that modulate critical cellular pathways offer promising avenues for drug development. This guide provides a comparative analysis of CFM-1 and its analogs, focusing on their therapeutic potential as anticancer agents. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of these compounds.

Overview of this compound and Its Analogs

This compound (CARP-1 Functional Mimetic-1) and its analogs are small molecules that have been identified as antagonists of the interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1) and the Anaphase-Promoting Complex (APC/C) subunit APC-2.[1][2] By disrupting this interaction, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy.[1][2] This guide will focus on comparing this compound with its more potent analogs, CFM-4 and CFM-4.16, and will also draw a parallel to UNC3230, an inhibitor of a different pathway, to provide a broader context of targeted therapeutic strategies.

Comparative Efficacy of this compound Analogs

The therapeutic potential of this compound analogs has been primarily evaluated in the context of cancer, particularly in non-small cell lung cancer (NSCLC) and breast cancer models.

Table 1: Comparative Growth Inhibition of CFM Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeMetric (unit)ValueReference
CFM-4H1975 (parental)NSCLCGI₅₀ (µM)≤0.18[3][4][5]
CFM-4H1975 (Rociletinib-resistant)NSCLCGI₅₀ (µM)4.5 - 8.0[3][4][5]
CFM-4.16H1975 (parental)NSCLCGI₅₀ (µM)≤0.18[3][4][5]
CFM-4.16H1975 (Rociletinib-resistant)NSCLCGI₅₀ (µM)4.5 - 8.0[3][4][5]
CFM-4A549NSCLC% Viability Loss (at 10µM)Significant[6]
CFM-4.16A549NSCLC% Viability Loss (at 10µM)Significant (more potent than CFM-4)[6]
CFM-4H1299NSCLC% Viability Loss (at 10µM)Significant[6]
CFM-4.16H1299NSCLC% Viability Loss (at 10µM)Significant (more potent than CFM-4)[6]

Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Studies have shown that both CFM-4 and its analog CFM-4.16 effectively attenuate the growth of parental and tyrosine kinase inhibitor (TKI)-resistant NSCLC cells.[3][4][5] Notably, CFM-4.16 has been demonstrated to be generally more potent than CFM-4 in reducing the viability of NSCLC cell lines A549 and H1299.[6] The efficacy of these compounds is dependent on the expression of CARP-1, as depletion of CARP-1 blocks the growth inhibition induced by CFM-4.16.[3]

Mechanism of Action: CARP-1/APC-2 Signaling Pathway

CFM compounds exert their effects by targeting the CARP-1/APC-2 signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis.

CARP1_APC2_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Action of CFM Analogs CARP1 CARP-1 APC2 APC-2 CARP1->APC2 Binds to APCC APC/C Complex APC2->APCC Component of CellCycle Cell Cycle Progression APCC->CellCycle Regulates CFM CFM Analogs (this compound, CFM-4, CFM-4.16) CFM->CARP1 Inhibits Binding to APC-2 CellCycleArrest G2/M Arrest CFM->CellCycleArrest p38_JNK p38/JNK Activation CFM->p38_JNK Activates cMet_Akt c-Met/Akt Inhibition CFM->cMet_Akt Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis p38_JNK->Apoptosis cMet_Akt->Apoptosis Leads to PIP5K1C_Pathway cluster_0 PIP2 Synthesis and Downstream Signaling cluster_1 Action of UNC3230 PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 Phosphorylates ReducedSignaling Reduced Downstream Signaling PIP5K1C->ReducedSignaling Leads to PLC PLC PIP2->PLC Substrate for PI3K PI3K PIP2->PI3K Substrate for IP3_DAG IP3 + DAG PLC->IP3_DAG Generates PIP3 PIP3 PI3K->PIP3 Generates Ca_PKC Ca²⁺ Signaling & PKC Activation IP3_DAG->Ca_PKC Activate Akt_mTOR Akt/mTOR Pathway PIP3->Akt_mTOR Activates UNC3230 UNC3230 UNC3230->PIP5K1C Inhibits MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 treat Treat with CFM Analogs (Varying Concentrations) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Viability and IC₅₀/GI₅₀ read->analyze Apoptosis_Workflow start Seed and Treat Cells with CFM Analogs incubate Incubate for Specified Time start->incubate harvest Harvest Cells (Trypsinization) incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate in Dark (15-20 min) stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

References

Safety Operating Guide

Navigating the Disposal of CFM-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing products identified as "CFM-1," understanding the correct disposal procedures is paramount. However, "this compound" is a product identifier that can refer to different chemical formulations, each with its own specific handling and disposal requirements. This guide provides essential safety and logistical information for the proper disposal of various "this compound" products, based on their chemical composition.

General Principles of Chemical Waste Disposal in a Laboratory Setting

Before addressing the specifics of "this compound" products, it is essential to adhere to general best practices for hazardous waste disposal in a laboratory environment.[1][2] These principles are designed to protect laboratory personnel and the environment.

  • Waste Minimization: Review protocols to use hazardous chemicals efficiently and minimize excess purchases.[1]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name(s) and concentrations of the contents.[2][3] Abbreviations or chemical formulas are generally not acceptable.[2]

  • Container Management: Use appropriate, leak-proof containers with secure screw tops.[1][4][5] Containers should not be filled to more than 80% capacity to allow for expansion.[1] The exterior of the container must be clean and free of contamination.[1]

  • Segregation of Waste: Incompatible wastes must be stored separately to prevent dangerous reactions.[2][4] Segregate waste by hazard class, such as flammables, corrosives, oxidizers, and toxics.[1]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[6][7] Chemical waste cannot be disposed of in the regular trash or down the sanitary sewer without explicit permission from environmental health and safety (EHS) officials.[3][8]

Disposal Procedures for Specific "this compound" Formulations

Analysis of Safety Data Sheets (SDS) reveals at least three distinct products marketed as "this compound": a mountant solution, a hardener, and a resin. The disposal procedures for each are summarized below.

Citifluor this compound plus AF Solution

This product is a solution containing glycerol, pyridine N-oxide, and triethylenediamine.[9] It is classified as causing serious eye irritation.[9]

Personal Protective Equipment (PPE) and Handling:

  • Wear suitable protective gloves conforming to EN 374.[9]

  • Eye protection must be worn to prevent contact.[9]

  • Use in a well-ventilated area. If ventilation is insufficient, suitable respiratory protection must be provided.[9]

  • Wash hands thoroughly after handling.[9]

Spill Cleanup:

  • Stop the leak if it is safe to do so.[9]

  • Absorb the spill with an inert material such as vermiculite, sand, or diatomaceous earth.[9]

  • Place the absorbed material into a clearly labeled container for disposal.[9]

  • Rinse the spill site with copious amounts of water, ensuring the runoff does not enter drains or water courses.[9]

Disposal:

  • This product is considered hazardous waste and must be disposed of by a licensed waste contractor.[9]

  • Do not allow the product to enter drains, sewers, or water courses.[9]

  • Small amounts may be flushed to a sewer with water, but larger volumes must be sent to an approved plant for destruction.[9] It is crucial to consult with your institution's EHS department to determine what constitutes a "small amount" and if this practice is permitted.

ConstituentConcentrationHazard Classification
Glycerol30-60%Not classified
Pyridine N-oxide30-60%Eye Irritant 2 (H319)
Triethylenediamine1-5%Flammable Solid 1 (H228), Acute Toxicity 4 (H302), Skin Irritant 2 (H315), Eye Irritant 2 (H319), Aquatic Chronic 4 (H413)
CMF-1™ Hardener

This product is a mixture containing benzyl alcohol and is classified as harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns, eye damage, and may cause an allergic skin reaction, respiratory irritation, and damage to fertility.[10]

Personal Protective Equipment (PPE) and Handling:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • Use in a well-ventilated workstation.[10]

  • Avoid breathing mist, vapors, and spray.[10]

  • Wash hands thoroughly after handling.[10]

Spill Cleanup:

  • Stop the leak if it is safe to do so.[10]

  • Move containers from the spill area.[10]

  • For large spills, approach the release from upwind and prevent entry into sewers and watercourses.[10]

  • Contain and collect the spillage with non-combustible, absorbent material and place it in a container for disposal according to local regulations.[7]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[10]

  • The product should be collected in suitable, labeled containers and disposed of by a licensed waste contractor.[7][10]

  • Empty containers may retain product residue and can be dangerous. They must be carefully resealed to prevent leakage.[10]

ConstituentConcentrationHazard Classifications
Benzyl alcohol20-50%Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion/Irritation 1B, Skin Sensitization 1B, Serious Eye Damage/Eye Irritation 1, Specific Target Organ Toxicity (Single Exposure) 3, Reproductive Toxicity 1B, Specific Target Organ Toxicity (Repeated Exposure) 2
CMF-1 - RESIN

This product is a reaction product of epichlorohydrin & bisphenol A and is classified as a skin irritant, skin sensitizer, and a serious eye irritant.[7]

Personal Protective Equipment (PPE) and Handling:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7]

Spill Cleanup:

  • Isolate the immediate hazard area and keep unauthorized personnel out.[7]

  • Stop the spill or release if it can be done safely.[7]

  • Prevent the spilled material from entering sewers, storm drains, and natural waterways using sand, earth, or other appropriate barriers.[7]

  • Contain and collect the spilled material with a non-combustible, absorbent material and place it in a container for disposal according to local regulations.[7]

Disposal:

  • Dispose of the contents and container via a licensed waste disposal contractor.[7]

  • Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine at the time of disposal whether the product meets the criteria for hazardous waste.[7]

  • Waste management must be in full compliance with federal, state, and local laws.[7]

ConstituentCAS NumberHazard Classifications
Reaction product of epichlorohydrin & bisphenol A025085-99-8Skin Irritation 2, Skin Sensitizer 1, Eye Irritation 2

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of chemical waste from a laboratory setting. This process emphasizes safety, compliance, and the critical need to consult substance-specific information.

G cluster_prep 1. Preparation & Identification cluster_handling 2. Safe Handling & Collection cluster_storage 3. Labeling & Temporary Storage cluster_disposal 4. Final Disposal A Identify Waste Chemical (e.g., this compound Formulation) B Consult Safety Data Sheet (SDS) for specific disposal instructions A->B Crucial First Step C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C E Transfer Waste to Container (Do not exceed 80% capacity) C->E D Select Compatible, Leak-Proof Waste Container D->E F Affix Hazardous Waste Label (Full Chemical Name, Date, PI Info) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Wastes G->H I Request Waste Pickup from Environmental Health & Safety (EHS) H->I J EHS Transports to Central Accumulation Area I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Caption: A generalized workflow for the safe and compliant disposal of laboratory chemical waste.

By adhering to these general principles and the specific guidance provided in the Safety Data Sheet for the particular "this compound" product in use, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and procedures.

References

Navigating the Safe Handling of CFM-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with CFM-1, a small molecule antagonist of CARP-1/APC-2 binding. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is utilized in research to induce G2M cell cycle arrest and suppress the viability of cancer cells.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active small molecule necessitates rigorous handling protocols. The following guidelines are based on best practices for managing hazardous research chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for integrity before each use and changed immediately if contaminated or torn. Double-gloving is recommended when handling concentrated solutions. Hands should be washed thoroughly after removing gloves.[3][4]

  • Body Protection: A fully fastened laboratory coat, preferably a disposable one, must be worn.[4][5]

  • Respiratory Protection: Work with solid (powder) this compound or when creating aerosols or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The container should be clearly labeled with the chemical name, concentration, date received, and responsible person.[6]

2. Preparation of Solutions:

  • All weighing of powdered this compound and preparation of solutions must be performed in a chemical fume hood.

  • Use dedicated, clearly labeled equipment (e.g., spatulas, glassware) for handling this compound.

  • When dissolving, add the solvent to the chemical slowly to avoid splashing.

3. Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Employ careful techniques to minimize the generation of aerosols and splashes.[5]

  • Never work alone when handling potent compounds like this compound.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous chemical waste in appropriately labeled, sealed containers. Follow your institution's specific guidelines for chemical waste disposal.[3][6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and lab coats, must be disposed of as hazardous waste.[7]

  • Spill Management: In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using a chemical spill kit. Do not attempt to clean up a large spill without proper training and equipment. Notify your laboratory supervisor and institutional safety office immediately.

Quantitative Data Summary

The following table summarizes key safety parameters for handling potent small molecule compounds like this compound.

ParameterGuidelineSource
Exposure Limits Not established. Treat as highly potent.General Precaution
Glove Type Nitrile or other chemical-resistant gloves.[4]
Ventilation Required for handling solid form and preparing solutions.[4][6]
Eye Protection Chemical splash goggles (minimum).[2]
Disposal Segregated hazardous chemical waste.[3][6][7]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G Figure 1. Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound / Prepare Solution B->C Proceed with caution D Conduct Experiment C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste in Labeled Containers E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Figure 1. Standard Operating Procedure for this compound Handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFM-1
Reactant of Route 2
CFM-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.